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  • Product: N-(but-3-yn-1-yl)acetamide
  • CAS: 910232-64-3

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of N-(but-3-yn-1-yl)acetamide in Aqueous Solution

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of N-(but-3-yn-1-yl)acetamide in aqueous environments. It is designed for researchers utilizing this compound as a "clickable"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of N-(but-3-yn-1-yl)acetamide in aqueous environments. It is designed for researchers utilizing this compound as a "clickable" chemical probe or intermediate in drug development.

Executive Summary

N-(but-3-yn-1-yl)acetamide (CAS: 910232-64-3) acts as a bifunctional molecular probe, featuring a stable acetamide linker and a reactive terminal alkyne. While the alkyne moiety serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), its stability in aqueous media is governed by the hydrolytic resistance of the amide bond and the hydration potential of the alkyne.

Key Finding: The compound exhibits high kinetic stability in neutral aqueous solution (


) at ambient temperatures (

). However, it is thermodynamically unstable with respect to hydrolysis; degradation is negligible only due to high activation energy barriers. Significant degradation occurs under extreme pH (pH < 2, pH > 10) or in the presence of specific transition metals (Hg, Au, Ru) that catalyze alkyne hydration.
Physicochemical Profile

Understanding the intrinsic properties of the molecule is a prerequisite for predicting stability behavior.

PropertyValue (Calc.)Implications for Stability
Molecular Formula

Low molecular weight, high water solubility.
Molecular Weight 111.14 g/mol Rapid diffusion in aqueous media.
LogP ~0.1Amphiphilic; highly soluble in water, ensuring homogeneous degradation kinetics.
pKa (Amide NH) ~15-17Non-ionizable in standard aqueous range (pH 1-14).
pKa (Alkyne CH) ~25Terminal proton is not acidic enough to deprotonate in water; no acetylide formation without strong bases.
Thermodynamic Stability Landscape

The stability of N-(but-3-yn-1-yl)acetamide is defined by three competing reaction pathways. While hydrolysis is the primary degradation route, metal-mediated hydration is a critical consideration for "click" chemistry applications.

3.1. Hydrolytic Stability (Amide Bond Cleavage)

The acetamide linkage is the thermodynamic weak point. The reaction with water is exergonic (


), favoring the formation of acetic acid and but-3-yn-1-amine.


  • Neutral pH (pH 6–8): The reaction is uncatalyzed and extremely slow (

    
    ). The half-life (
    
    
    
    ) is estimated in years at
    
    
    .
  • Acidic pH (pH < 2): Specific acid catalysis (

    
     mechanism). Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.[1][2][3]
    
  • Basic pH (pH > 10): Specific base catalysis (

    
     mechanism). Direct attack of hydroxide (
    
    
    
    ) on the carbonyl carbon forms a tetrahedral intermediate.

Critical Insight: Unlike esters, the amide resonance stabilization energy (~15-20 kcal/mol) renders the bond highly resistant to spontaneous hydrolysis. Degradation is only a concern during harsh stress testing or prolonged storage in non-neutral buffers.

3.2. Alkyne Reactivity (Hydration & Cyclization)

The terminal alkyne is generally inert to water in the absence of catalysts.

  • Hydration: The addition of water across the triple bond to form a ketone (Markovnikov) is thermodynamically favored but kinetically inhibited.

    • Risk Factor:[4] Trace metal contamination (Hg, Au, Pd) in buffers can catalyze this reaction, converting the alkyne to a methyl ketone (4-acetamidobutan-2-one), destroying the "click" handle.

  • Intramolecular Cyclization:

    • 5-exo-dig: The amide nitrogen could theoretically attack the terminal alkyne carbon to form a 5-membered ring.

    • Constraint: Amide nitrogens are poor nucleophiles.[3] Without activation (e.g., gold catalysis), this pathway is negligible in aqueous solution.

3.3. Degradation Pathway Diagram

The following diagram illustrates the kinetic competition between stability and degradation.

StabilityPathways Compound N-(but-3-yn-1-yl)acetamide (Intact) AcidHydrolysis Acid Hydrolysis (pH < 2) Compound->AcidHydrolysis H+ / Heat BaseHydrolysis Base Hydrolysis (pH > 10) Compound->BaseHydrolysis OH- / Heat Hydration Alkyne Hydration (Metal Catalyst) Compound->Hydration Hg2+, Au+, Ru+ Products_Acid Acetic Acid + But-3-yn-1-ammonium AcidHydrolysis->Products_Acid Products_Base Acetate + But-3-yn-1-amine BaseHydrolysis->Products_Base Product_Ketone 4-acetamidobutan-2-one (Ketone) Hydration->Product_Ketone

Caption: Degradation pathways of N-(but-3-yn-1-yl)acetamide. Hydrolysis dominates at pH extremes, while metal contamination drives alkyne hydration.

Experimental Protocols for Stability Assessment

To validate the stability of N-(but-3-yn-1-yl)acetamide, a Stability-Indicating Assay (SIA) using Reverse-Phase HPLC (RP-HPLC) is required.

4.1. Analytical Method (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide

    
    ).
    
  • Rationale: The alkyne is relatively non-polar.[5] Hydrolysis products (acetic acid, amine) will elute near the void volume (highly polar), while the hydration product (ketone) will elute slightly earlier than the parent due to increased polarity.

4.2. Forced Degradation Protocol (Stress Testing)

Perform these tests to establish the stability limits.

Stress ConditionProcedureExpected OutcomeMechanism
Acid Hydrolysis 1N HCl,

, 24 hours
>50% DegradationProtonation of Carbonyl (

)
Base Hydrolysis 1N NaOH,

, 24 hours
>80% DegradationHydroxide Attack (

)
Oxidation 3%

, RT, 24 hours
<10% DegradationN-oxide formation (minor) or Alkyne oxidation
Thermal

, Water, 7 days
<5% DegradationThermal stability check
Metal Challenge 10 mol%

/ Ascorbate
Rapid ReactionSimulation of "Click" conditions (Control)
4.3. Self-Validating Workflow

To ensure data integrity, every stability run must include:

  • T0 Injection: Immediate injection of the freshly prepared sample.

  • Resolution Check: Ensure separation between the parent peak and the known impurity (acetic acid).

  • Mass Balance: The sum of the area of the parent peak + degradants must equal the initial area (within 95-105%).

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Definitive source for amide hydrolysis mechanisms).
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Source for alkyne hydration and cyclization reactivity).[6]

  • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link (Kinetics of amide hydrolysis).

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). "Click chemistry, a powerful tool for pharmaceutical sciences." Pharmaceutical Research, 25(10), 2216-2230. Link (Stability of alkynes in biological buffers).

Sources

Exploratory

Synthesis pathways for N-(but-3-yn-1-yl)acetamide from 3-butyn-1-amine

[1] Executive Summary Target Molecule: N-(but-3-yn-1-yl)acetamide CAS Registry Number: 910232-64-3 Molecular Formula: Molecular Weight: 111.14 g/mol [1][2] This technical guide details the synthesis of N-(but-3-yn-1-yl)a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Target Molecule: N-(but-3-yn-1-yl)acetamide CAS Registry Number: 910232-64-3 Molecular Formula:


Molecular Weight:  111.14  g/mol [1][2]

This technical guide details the synthesis of N-(but-3-yn-1-yl)acetamide from 3-butyn-1-amine. This acetamide derivative serves as a critical "click-ready" linker in medicinal chemistry, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and activity-based protein profiling (ABPP) probes. The terminal alkyne moiety allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the acetamide group provides chemical stability and hydrogen-bonding potential.

The following protocols prioritize chemoselectivity —specifically preserving the terminal alkyne functionality while achieving quantitative N-acetylation.

Retrosynthetic Analysis & Strategic Considerations

The synthesis is a classic Nucleophilic Acyl Substitution . The primary challenge is not the formation of the amide bond, which is thermodynamically favorable, but the handling of the starting material (3-butyn-1-amine), which is volatile and potentially unstable if subjected to harsh acidic conditions or transition metals that might induce alkyne polymerization or hydration.

Key Strategic Pillars:

  • Chemoselectivity: Avoid strong Lewis acids or hydration catalysts (e.g.,

    
    , strong 
    
    
    
    ) that could convert the alkyne to a ketone.
  • pH Control: Maintain a slightly basic or neutral workup to prevent the formation of pyridinium/ammonium salts that complicate extraction.

  • Atom Economy: Pathway 1 (Anhydride) is preferred for scale; Pathway 2 (Acyl Chloride) is preferred for rapid, small-scale library synthesis.

Retrosynthesis Target N-(but-3-yn-1-yl)acetamide (Target) SM 3-butyn-1-amine (Nucleophile) Target->SM Amide Bond Disconnection AcSource Acetyl Source (Electrophile) Target->AcSource

Caption: Retrosynthetic disconnection showing the convergence of the alkynyl amine nucleophile and an activated acetyl electrophile.

Pathway 1: Acetic Anhydride Method (Scalable & Robust)

Best for: Gram-to-kilogram scale synthesis; high atom economy; mild conditions.[1]

Mechanistic Insight

This pathway utilizes acetic anhydride (


) as the electrophile. The reaction proceeds via a tetrahedral intermediate.[3][4] The addition of a non-nucleophilic base (Triethylamine or Pyridine) acts as a proton scavenger and catalyst, activating the anhydride.
Experimental Protocol

Reagents:

  • 3-butyn-1-amine (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3-butyn-1-amine (e.g., 10 mmol) and anhydrous DCM (30 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     (15 mmol) via syringe. Cool the mixture to 0°C using an ice bath to control the exotherm.
    
  • Acetylation: Add Acetic Anhydride (12 mmol) dropwise over 10 minutes.

    • Critical Control Point: Maintain temperature < 10°C during addition to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain:

    
     or Ninhydrin).[1]
    
  • Workup:

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Separate phases.[1][5] Extract aqueous layer with DCM (2 x 15 mL).[1]

    • Wash combined organics with 1M HCl (careful titration to pH 4-5) to remove excess

      
      /pyridine, followed by Brine.
      
    • Note: The alkyne is stable to dilute HCl washes at RT.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The product is typically a clear oil or low-melting solid that requires no further purification (Yield: >90%).
    

Pathway 2: Acetyl Chloride Method (Rapid Kinetics)

Best for: Small-scale combinatorial chemistry; situations where acetic anhydride is restricted.

Mechanistic Insight

Acetyl chloride (


) is a more aggressive electrophile than acetic anhydride.[1] The chloride ion is a better leaving group than acetate, leading to faster kinetics. However, the byproduct is HCl gas, necessitating a stoichiometric base to prevent the formation of the amine hydrochloride salt, which would deactivate the nucleophile.
Experimental Protocol

Reagents:

  • 3-butyn-1-amine (1.0 equiv)

  • Acetyl Chloride (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or

    
     (1.5 equiv)
    
  • DCM (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve 3-butyn-1-amine (5 mmol) and DIPEA (7.5 mmol) in dry DCM (20 mL) at 0°C.

  • Addition: Add Acetyl Chloride (5.5 mmol) dropwise.

    • Safety Note: This reaction is highly exothermic and evolves HCl fumes if not properly buffered.[1] Ensure adequate ventilation.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Workup: Wash with water, then saturated

    
    .[1] Dry over 
    
    
    
    and concentrate.

Comparative Data Analysis

ParameterPathway 1 (Acetic Anhydride)Pathway 2 (Acetyl Chloride)Pathway 3 (Direct Coupling)*
Reaction Rate Moderate (2–4 h)Fast (< 1 h)Slow (12–24 h)
Atom Economy HighModerateLow (Reagent heavy)
Byproducts Acetic Acid (easily removed)HCl (corrosive salts)Urea derivatives
Scalability ExcellentGood (requires cooling)Poor
Alkyne Safety HighModerate (Acid risk)High

*Pathway 3 refers to EDC/NHS coupling with Acetic Acid, reserved for cases where acid chlorides/anhydrides are chemically incompatible with other functional groups present.

Visualization: Reaction Mechanism & Workflow[1][4]

ReactionMechanism Amine 3-butyn-1-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Electrophile Acetic Anhydride (Electrophile) Electrophile->Intermediate Product N-(but-3-yn-1-yl)acetamide (Target) Intermediate->Product Elimination of AcOH Base Base (Et3N) (Proton Scavenger) Base->Product Neutralizes Acid

Caption: Nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the leaving group.

Validation & Characterization

To confirm the identity of the synthesized N-(but-3-yn-1-yl)acetamide, the following spectral data should be obtained.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       5.80 (br s, 1H, NH) – Amide proton.
      
    • 
       3.40 (q, 
      
      
      
      Hz, 2H,
      
      
      ) – Methylene adjacent to nitrogen.
    • 
       2.40 (td, 
      
      
      
      Hz, 2H,
      
      
      ) – Propargylic protons.
    • 
       2.00 (t, 
      
      
      
      Hz, 1H,
      
      
      ) – Terminal alkyne proton.
    • 
       1.98 (s, 3H, 
      
      
      
      ) – Acetyl methyl group.
  • IR Spectrum (Neat):

    • 3290

      
       (
      
      
      
      stretch)
    • 1650

      
       (C=O Amide I band)
      
    • 1550

      
       (N-H bend, Amide II)
      

References

  • PubChem. N-(but-3-yn-1-yl)acetamide (Compound). National Library of Medicine. Accessed Feb 2026.[1][6] [Link][2]

  • ChemGuide. Reaction between Acyl Chlorides and Amines. Accessed Feb 2026.[1] [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 2023.[6][7] [Link][8]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of N-(but-3-yn-1-yl)acetamide in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the solubility profile of N-(but-3-yn-1-yl)acetamide, a compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility profile of N-(but-3-yn-1-yl)acetamide, a compound of interest in contemporary drug discovery and chemical biology. In the absence of direct empirical solubility data in the public domain, this document establishes a robust theoretical framework to predict its behavior in two critical solvents: dimethyl sulfoxide (DMSO) and water. This predictive analysis is grounded in the fundamental physicochemical properties of the molecule and the well-characterized nature of these solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of its solubility, ensuring a self-validating system for researchers.

Executive Summary: The Critical Role of Solubility in Drug Development

The solubility of a chemical entity is a paramount parameter in the drug discovery and development pipeline.[1][2] It directly influences a multitude of critical downstream applications, including the reliability of in vitro assays, formulation strategies, and ultimately, the bioavailability of a potential therapeutic agent.[1][3] Compounds with poor aqueous solubility often present significant challenges, leading to high dosage requirements and potential for unreliable pharmacological data.[1][4] Conversely, understanding solubility in organic solvents like DMSO is crucial for compound storage, handling, and the preparation of stock solutions for high-throughput screening.[5] This guide addresses the solubility of N-(but-3-yn-1-yl)acetamide from both a predictive and a practical, experimental standpoint.

Physicochemical Profile of N-(but-3-yn-1-yl)acetamide

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its solubility. The key physicochemical parameters for N-(but-3-yn-1-yl)acetamide, computationally derived from PubChem, are summarized below.[6]

PropertyValueSource
Molecular Formula C₆H₉NOPubChem[6]
Molecular Weight 111.14 g/mol PubChem[6]
XLogP3 0.1PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 1PubChem[6]
Polar Surface Area 29.1 ŲPubChem[6]

Theoretical Solubility Profile

Predicted Solubility in Water

The solubility of a compound in water is governed by its ability to form favorable interactions with water molecules, primarily through hydrogen bonding, and the energy required to overcome the crystal lattice energy of the solid.[7] Water is a highly polar, protic solvent capable of acting as both a hydrogen bond donor and acceptor.[8]

N-(but-3-yn-1-yl)acetamide possesses a secondary amide functional group, which can participate in hydrogen bonding. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors.[9][10] This characteristic generally confers some degree of water solubility to amides.[9][11] However, the solubility of amides in water decreases as the carbon chain length increases due to the growing nonpolar character of the molecule.[9][12]

For N-(but-3-yn-1-yl)acetamide, the butynyl group introduces a significant nonpolar hydrocarbon character. The terminal alkyne, while contributing to the molecule's reactivity, does not substantially increase its polarity. The predicted XLogP value of 0.1 suggests a relatively balanced hydrophilic-lipophilic character.[6] Generally, compounds with a LogP value close to zero are expected to have moderate solubility in both aqueous and lipid environments.

Considering the presence of the hydrogen-bonding amide group and the relatively small size of the molecule, N-(but-3-yn-1-yl)acetamide is predicted to be moderately soluble in water . Simpler, smaller amides like acetamide and propionamide are known to be very soluble in water.[13] As the alkyl chain lengthens, as in butyramide, the solubility decreases but remains significant.[11][13] The butynyl group in N-(but-3-yn-1-yl)acetamide is comparable in size to a butyl group, suggesting its solubility will be in a similar range to other small-chain amides.

Predicted Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent with a large dipole moment.[14] It is an excellent solvent for a wide range of organic compounds, including those that are poorly soluble in water.[5][15] Its ability to act as a strong hydrogen bond acceptor, via the sulfoxide oxygen, allows it to effectively solvate molecules with hydrogen bond donor groups.[8][14][16]

N-(but-3-yn-1-yl)acetamide, with its amide proton, can form a strong hydrogen bond with the DMSO oxygen. Furthermore, the overall polarity of the molecule, indicated by its polar surface area of 29.1 Ų, suggests favorable dipole-dipole interactions with DMSO.[6] The nonpolar butynyl group is also readily accommodated by the methyl groups of DMSO.

Given DMSO's broad solvation capabilities for organic molecules, and its specific ability to interact favorably with the amide group, N-(but-3-yn-1-yl)acetamide is predicted to be highly soluble in DMSO .[14][16]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To empirically validate the theoretical predictions, the gold-standard shake-flask method is recommended for determining the thermodynamic equilibrium solubility.[17] This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.

Rationale for Method Selection

The shake-flask method is chosen for its robustness and its ability to determine the true equilibrium solubility, as opposed to kinetic solubility which can often overestimate the stable soluble concentration.[18][19][20][21] This distinction is critical for downstream applications where long-term solution stability is required.[18]

Step-by-Step Experimental Protocol

The following protocol outlines the determination of the solubility of N-(but-3-yn-1-yl)acetamide in both water and DMSO.

Materials:

  • N-(but-3-yn-1-yl)acetamide (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Purified water (e.g., Milli-Q or equivalent)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid N-(but-3-yn-1-yl)acetamide to separate 2 mL glass vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure equilibrium is reached from a state of saturation.

    • To each vial, add a known volume (e.g., 1 mL) of the respective solvent (water or DMSO).

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[17] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of excess solid.

    • To remove any remaining undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

    • Alternatively, or in addition, filter the supernatant through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent.

  • Sample Analysis:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of N-(but-3-yn-1-yl)acetamide.

  • Quantification:

    • Prepare a calibration curve using standard solutions of N-(but-3-yn-1-yl)acetamide of known concentrations.

    • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Workflow and Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key molecular interactions governing solubility.

G cluster_workflow Experimental Workflow for Solubility Determination prep Preparation of Supersaturated Solution equil Equilibration (24-48h at 25°C) prep->equil sep Phase Separation (Centrifugation/Filtration) equil->sep analysis HPLC Analysis sep->analysis quant Quantification analysis->quant G cluster_water Solvation in Water cluster_dmso Solvation in DMSO solute_w N-(but-3-yn-1-yl)acetamide water Water (H₂O) solute_w->water H-Bonding (Donor & Acceptor) water->solute_w H-Bonding (Donor & Acceptor) solute_d N-(but-3-yn-1-yl)acetamide dmso DMSO ((CH₃)₂SO) solute_d->dmso H-Bonding (Donor to Acceptor) dmso->solute_d Dipole-Dipole Interactions

Caption: Key intermolecular forces in the solvation of N-(but-3-yn-1-yl)acetamide.

Predictive Solubility Models: A Quantitative Structure-Activity Relationship (QSAR) Perspective

For a more quantitative prediction, Quantitative Structure-Activity Relationship (QSAR) models can be employed. [22][23]These models use computational algorithms to correlate the chemical structure of a compound with its physicochemical properties, including solubility. [24][25]By inputting the structural information of N-(but-3-yn-1-yl)acetamide into a validated QSAR solubility model, a numerical prediction of its aqueous solubility (often as logS) can be obtained. While the development of a bespoke QSAR model is beyond the scope of this guide, researchers are encouraged to utilize commercially available or open-source predictive modeling software to gain further in-silico insights prior to embarking on experimental work.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility profile of N-(but-3-yn-1-yl)acetamide. Based on a thorough analysis of its physicochemical properties, it is predicted to be moderately soluble in water and highly soluble in DMSO . The provided step-by-step protocol for the shake-flask method offers a reliable means to empirically determine its thermodynamic solubility. A comprehensive understanding of this solubility profile is an indispensable prerequisite for the successful progression of N-(but-3-yn-1-yl)acetamide in any drug discovery and development program.

References

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  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198751. [Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084. [Link]

  • Imberti, S., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1646-1658. [Link]

  • Lagunin, A., et al. (2009). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling, 49(2), 345-351. [Link]

  • Science Ready. Amides. [Link]

  • Freeman, M. S., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS discovery, 21(6), 766–774. [Link]

  • Pàl, M., et al. (2020). Thermodynamics of Mixing Water with Dimethyl Sulfoxide, as Seen from Computer Simulations. The Journal of Physical Chemistry B, 124(30), 6646-6657. [Link]

  • In-PharmaTechnologist. The Importance of Solubility for New Drug Molecules. [Link]

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  • ResearchGate. Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. [Link]

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  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Wikipedia. Quantitative structure–activity relationship. [Link]

  • Imberti, S., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. PMC. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]

  • Technobis. The importance of solubility and how to collect it using dynamic methods. [Link]

  • Oreate AI Blog. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • Taylor & Francis Online. Development of QSAR models for in silico screening of antibody solubility. [Link]

  • Chemistry LibreTexts. 15.15: Physical Properties of Amides. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • ResearchGate. Understanding the Solubility of Acetaminophen in 1- n -Alkyl-3-Methylimidazolium Based Ionic Liquids Using Molecular Simulation. [Link]

  • ChemBK. 2-bromo-N-(but-3-yn-1-yl)acetamide. [Link]

  • ResearchGate. Reduction of N-(butan-3-one-2-yl)acetamide into... [Link]

Sources

Exploratory

Molecular weight and mass spectrometry fragmentation of N-(but-3-yn-1-yl)acetamide

Technical Whitepaper: Molecular Weight and Mass Spectrometry Fragmentation of N-(but-3-yn-1-yl)acetamide Executive Summary This technical guide provides a comprehensive mass spectrometric characterization of N-(but-3-yn-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Molecular Weight and Mass Spectrometry Fragmentation of N-(but-3-yn-1-yl)acetamide

Executive Summary

This technical guide provides a comprehensive mass spectrometric characterization of N-(but-3-yn-1-yl)acetamide (CAS: 910232-64-3). Targeted at analytical chemists and drug development researchers, this document details the physicochemical properties, ionization behaviors, and specific fragmentation mechanisms of this compound. Unlike saturated N-alkyl acetamides, N-(but-3-yn-1-yl)acetamide exhibits a distinct fragmentation profile due to the unsaturation of the alkynyl chain and the absence of


-hydrogens, which inhibits the standard McLafferty rearrangement. This guide synthesizes theoretical mass spectrometry principles with practical experimental protocols to ensure accurate identification and quantification.

Physicochemical Profile & Molecular Identity

Precise molecular characterization is the prerequisite for accurate mass spectral interpretation. The following table consolidates the core identity data for N-(but-3-yn-1-yl)acetamide.

ParameterData
IUPAC Name N-(but-3-yn-1-yl)acetamide
Common Synonyms N-but-3-ynylacetamide; N-(3-butynyl)acetamide
CAS Registry Number 910232-64-3
Molecular Formula C

H

NO
Monoisotopic Mass 111.0684 Da
Average Molecular Weight 111.14 g/mol
SMILES CC(=O)NCCC#C
Key Functional Groups Secondary Amide, Terminal Alkyne

Mass Spectrometry Methodologies

The choice of ionization technique significantly alters the observed spectral topology.

Electrospray Ionization (ESI)
  • Mode: Positive Ion Mode (ESI+).

  • Primary Ion: Protonated molecule

    
    .
    
  • Observed m/z: 112.07.

  • Utility: Preferred for LC-MS/MS quantification due to "soft" ionization that preserves the molecular ion.

Electron Ionization (EI)
  • Energy: 70 eV.

  • Primary Ion: Radical cation

    
    .
    
  • Observed m/z: 111.07.

  • Utility: Structural elucidation via high-energy fragmentation; critical for GC-MS library matching.

Fragmentation Mechanics (The Core)

This section details the mechanistic pathways governing the dissociation of N-(but-3-yn-1-yl)acetamide. A critical distinction in this molecule is the inhibition of the McLafferty Rearrangement .

The "Blocked" McLafferty Rearrangement

In standard N-alkyl acetamides (e.g., N-butylacetamide), a


-hydrogen on the alkyl chain transfers to the carbonyl oxygen, leading to a characteristic cleavage.
  • Scenario: N-(but-3-yn-1-yl)acetamide structure:

    
    .
    
  • Constraint: The

    
    -carbon is part of the triple bond and possesses zero hydrogens .
    
  • Result: The low-energy 6-membered transition state cannot form. Consequently, the spectrum is dominated by direct cleavages and distonic ion formation rather than rearrangement products.

Primary Fragmentation Pathways (ESI+)

Pathway A: Ketene Elimination (Diagnostic) The protonated molecular ion undergoes a 1,3-H shift from the nitrogen to the carbonyl oxygen (or operates via a 4-membered transition state) to eliminate a neutral ketene molecule (


, 42 Da).
  • Precursor: m/z 112

    
    
    
  • Neutral Loss: 42 Da (Ketene)

  • Product Ion: m/z 70

    
     (Protonated but-3-yn-1-amine)
    
  • Significance: This is often the base peak in MS/MS spectra of acetamides.

Pathway B: Acylium Ion Formation Inductive cleavage of the amide bond (


) retains the charge on the acetyl group.
  • Precursor: m/z 112

  • Neutral Loss: 69 Da (But-3-yn-1-amine)

  • Product Ion: m/z 43

    
    
    
  • Significance: A universal marker for acetylated compounds.

Pathway C: Propargyl Ion Formation High-energy collision induced dissociation (CID) can cleave the alkyl chain, generating hydrocarbon fragments stabilized by resonance.

  • Product Ion: m/z 39

    
     and m/z 53 
    
    
    

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation for the protonated molecule


.

Fragmentation Parent [M+H]+ Precursor m/z 112 KeteneLoss Ketene Elimination (-42 Da) Parent->KeteneLoss AmideCleavage Amide Bond Cleavage (-69 Da) Parent->AmideCleavage AlkylCleavage Alkyl Chain Scission (-59 Da) Parent->AlkylCleavage AmineIon But-3-yn-1-amine ion m/z 70 KeteneLoss->AmineIon Acylium Acetyl Ion m/z 43 AmideCleavage->Acylium Propargyl Butynyl Cation m/z 53 AlkylCleavage->Propargyl

Figure 1: ESI-MS/MS fragmentation pathways for N-(but-3-yn-1-yl)acetamide. The blue path indicates the dominant ketene loss mechanism.

Experimental Protocols

To ensure reproducibility, the following LC-MS/MS workflow is recommended. This protocol is self-validating through the use of the diagnostic m/z 43 and m/z 70 ions.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-(but-3-yn-1-yl)acetamide in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Note: Formic acid is essential to promote protonation for ESI+.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI).[1][2]

  • Polarity: Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for m/z 112 transmission).

  • Collision Energy (CE):

    • Low (10-15 eV): Favors m/z 70 (Ketene loss).

    • High (25-35 eV): Favors m/z 43 (Acetyl) and m/z 53/39 (Hydrocarbon fragments).

Data Interpretation & Troubleshooting
  • Interference Check: If m/z 112 is observed but m/z 70 is absent, suspect an isobaric interference (e.g., a cyclic lactam or different isomer).

  • Adducts: Watch for [M+Na]+ at m/z 134 or [M+NH4]+ at m/z 129 in dirty matrices.

  • Solvent Background: Acetonitrile clusters can sometimes interfere in the low mass range; use Methanol if m/z 43 quantification is required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56765705, N-(But-3-yn-1-yl)acetamide. Retrieved from [Link][3]

  • NIST Mass Spectrometry Data Center. Acetamide, N-butyl- (Analogous Fragmentation Patterns). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Gross, J. H. (2017).Mass Spectrometry: A Textbook (3rd ed.). Springer.

Sources

Foundational

N-(But-3-yn-1-yl)acetamide Derivatives: Versatile Alkynyl Linkers in Chemical Biology and Drug Discovery

The following technical guide provides an in-depth review of N-(but-3-yn-1-yl)acetamide and its functional derivatives, focusing on their critical role as bioorthogonal linkers in targeted protein degradation (PROTACs) a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N-(but-3-yn-1-yl)acetamide and its functional derivatives, focusing on their critical role as bioorthogonal linkers in targeted protein degradation (PROTACs) and chemical biology.

Executive Summary

N-(but-3-yn-1-yl)acetamide (CAS: 910232-64-3) represents a specialized class of "clickable" chemical scaffolds. While the parent molecule serves as a stable, neutral building block, its derivatives—particularly 2-bromo-N-(but-3-yn-1-yl)acetamide —have emerged as high-value linkers in the development of Proteolysis Targeting Chimeras (PROTACs).

This guide dissects the molecule's utility into two distinct pillars:

  • The Pharmacophore Linker: Using the terminal alkyne as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • The Biological Probe: Functioning as a short-chain mimic of

    
    -acetyl-lysine to interrogate histone deacetylase (HDAC) activity or metabolic pathways.
    

Chemical Architecture & Synthesis

The core structure consists of a 4-carbon chain terminating in an alkyne, coupled to an acetamide group. This specific chain length (C4) is critical; it is short enough to minimize steric interference in binding pockets but long enough to provide flexibility as a linker.

Synthetic Pathway

The synthesis typically proceeds from 3-butyn-1-ol , converting the hydroxyl group to an amine via a mesylate/azide intermediate, followed by acetylation.

Synthesis Workflow (Graphviz)

SynthesisPathway Start 3-Butyn-1-ol Step1 Mesylation (MsCl, Et3N) Start->Step1 Inter1 3-Butynyl Mesylate Step1->Inter1 Step2 Azidation (NaN3, DMF) Inter1->Step2 Inter2 3-Butynyl Azide Step2->Inter2 Step3 Staudinger Reduction (PPh3, H2O) Inter2->Step3 Amine 3-Butyn-1-amine Step3->Amine Step4a Acetylation (Ac2O) Amine->Step4a Step4b Bromoacetylation (Bromoacetyl bromide) Amine->Step4b ProductA N-(but-3-yn-1-yl)acetamide (Core Scaffold) Step4a->ProductA ProductB 2-Bromo-N-(but-3-yn-1-yl)acetamide (PROTAC Linker) Step4b->ProductB

Figure 1: Divergent synthesis of the core acetamide and the reactive bromo-derivative from 3-butyn-1-ol.

Functional Derivatives & Applications

The PROTAC Linker: 2-Bromo-N-(but-3-yn-1-yl)acetamide

CAS: 1204333-33-4 This derivative is the most commercially significant application of the scaffold. It functions as a bifunctional electrophile-alkyne linker .

  • Mechanism: The bromoacetamide moiety is a "warhead" that reacts with nucleophilic cysteine residues on a target protein (or a ligand functionalized with a thiol/amine). The terminal alkyne remains inert until subjected to "Click" chemistry conditions, allowing the attachment of an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Utility: It enables the rapid construction of PROTAC libraries by allowing researchers to "click" different E3 binders onto a covalently bound ligand.

Biological Probes: Acetyl-Lysine Mimicry

The core molecule, N-(but-3-yn-1-yl)acetamide, structurally resembles the side chain of acetylated lysine (


-acetyl-lysine).
  • HDAC Profiling: While

    
    -(pent-4-yn-1-yl)acetamide (C5 linker) is the exact length mimic of lysine, the butynyl (C4) analog serves as a critical negative control  or a probe for enzymes with smaller active site pockets.
    
  • Metabolic Labeling: These derivatives can be used to probe acetylation pathways. The alkyne handle allows for post-lysis fluorescent labeling via CuAAC to visualize acetylation levels in proteomes.

DerivativeFunctional GroupPrimary ApplicationReactivity Profile
N-(but-3-yn-1-yl)acetamide Acetamide (Neutral)Negative Control, Metabolite MimicInert under physiological conditions; Click-active.
2-Bromo-N-(but-3-yn-1-yl)acetamide

-Bromoacetamide
PROTAC Linker, Covalent ProbeElectrophilic (reacts with Cys/Lys); Click-active.
2-Iodo-N-(but-3-yn-1-yl)acetamide

-Iodoacetamide
Covalent Probe (Higher Reactivity)Highly electrophilic; used for rapid cysteine capping.

Experimental Protocols

Protocol: Synthesis of N-(but-3-yn-1-yl)acetamide

Objective: Acetylation of 3-butyn-1-amine.

Reagents:

  • 3-Butyn-1-amine (1.0 eq)

  • Acetic Anhydride (1.2 eq)[1]

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Dissolve 3-butyn-1-amine (e.g., 5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add triethylamine (7.5 mmol) and cool the solution to 0°C using an ice bath.

  • Acetylation: Dropwise add acetic anhydride (6.0 mmol). The reaction is exothermic; maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine, followed by saturated NaHCO3 (2 x 10 mL) and brine.

  • Purification: Dry over MgSO4, filter, and concentrate in vacuo. The product is typically a colorless oil or low-melting solid.

Protocol: CuAAC "Click" Conjugation

Objective: Conjugation of the alkyne-tagged acetamide to an azide-functionalized reporter (e.g., Azide-Fluor 488).

Reagents:

  • Alkyne-substrate (100 µM final)

  • Azide-reporter (100 µM final)

  • CuSO4 (1 mM)

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mM)

  • Sodium Ascorbate (10 mM, freshly prepared)

Procedure:

  • Premix: Prepare a "Click Cocktail" by mixing CuSO4 and THPTA in a 1:5 ratio. Incubate for 5 minutes to form the catalytic complex.

  • Assembly: In a microcentrifuge tube, add the Alkyne-substrate and Azide-reporter to the buffer (PBS, pH 7.4).

  • Initiation: Add the Cu-THPTA complex, followed immediately by the Sodium Ascorbate.

  • Incubation: Vortex gently and incubate for 1 hour at room temperature in the dark.

  • Termination: For biological samples, precipitate proteins with cold acetone or proceed directly to LC-MS/fluorescence analysis.

Mechanism of Action: PROTAC Assembly

The following diagram illustrates how the 2-bromo derivative serves as the linchpin in assembling a PROTAC degrader.

PROTAC_Assembly Ligand Target Protein Ligand (with Nucleophile -SH/-NH2) Step1 Step 1: Alkylation (Nu displaces Br) Ligand->Step1 Linker 2-Bromo-N-(but-3-yn-1-yl)acetamide (The Linker) Linker->Step1 E3Binder E3 Ligase Binder-Azide (e.g., Thalidomide-N3) Step2 Step 2: CuAAC Click (Alkyne + Azide) E3Binder->Step2 Intermediate Ligand-Linker-Alkyne Step1->Intermediate Intermediate->Step2 FinalPROTAC Active PROTAC (Ligand-Triazole-E3) Step2->FinalPROTAC

Figure 2: Modular assembly of a PROTAC using the bromo-alkynyl linker. Step 1 involves nucleophilic substitution, while Step 2 utilizes bioorthogonal click chemistry.

References

  • PubChem. "N-(but-3-yn-1-yl)acetamide Compound Summary."[1] National Library of Medicine. [Link]

  • Accela ChemBio. "Product Catalog: N-(but-3-yn-1-yl)acetamide (CAS 910232-64-3)." [Link]

  • Li, X., et al. "Chemical Probes for Histone-Modifying Enzymes." Methods in Enzymology (Discusses general design of acetamide/alkyne probes for HDACs). [Link]

  • Ghozlan, S.A.S., et al. "Synthesis and synthetic applications of cyanoacetamides." Arkivoc, 2020. (Provides context on acetamide synthesis methodologies). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Synthesis of Peptides Containing N-(but-3-yn-1-yl)acetamide Moieties

[1] Executive Summary & Strategic Overview The incorporation of N-(but-3-yn-1-yl)acetamide functionalities into peptide backbones represents a critical strategy in the development of Peptide-Drug Conjugates (PDCs) , PROT...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Overview

The incorporation of N-(but-3-yn-1-yl)acetamide functionalities into peptide backbones represents a critical strategy in the development of Peptide-Drug Conjugates (PDCs) , PROTACs (Proteolysis Targeting Chimeras), and Activity-Based Probes (ABPs) .[1] This moiety serves as a compact, bio-orthogonal "handle" containing a terminal alkyne, enabling downstream modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").[1]

While the nomenclature N-(but-3-yn-1-yl)acetamide refers to a specific small molecule (


), in the context of peptide synthesis, it is almost exclusively introduced as a linker motif  attached to a nucleophilic side chain—most commonly Cysteine .[1]

This guide details the Cysteine-Alkylation Strategy , utilizing the electrophilic reagent 2-bromo-N-(but-3-yn-1-yl)acetamide .[1] This approach is superior to direct amino acid incorporation for three reasons:

  • Chemo-selectivity: It allows late-stage functionalization of specific Cysteine residues without interfering with other side chains.[1]

  • Stability: The resulting thioether linkage is metabolically stable in plasma.[1]

  • Accessibility: It avoids the need for expensive, custom-synthesized non-canonical amino acids (e.g., Homopropargylglycine) if a Cysteine is already present or easily engineered.[1]

Chemical Logic & Mechanism[1]

The synthesis relies on the nucleophilic substitution (


) of the bromine atom on the linker by the thiolate anion of a Cysteine residue on the peptide.[1]
The Reaction Pathway[1][2]
  • Peptide Assembly: Standard Fmoc-SPPS to build the backbone.[1]

  • Cys Deprotection/Activation: Removal of the Trityl (Trt) or Methoxytrityl (Mmt) group.[1]

  • Alkylation: Reaction with 2-bromo-N-(but-3-yn-1-yl)acetamide.[1]

  • Cleavage: Release of the functionalized peptide.[1]

Visualization of the Workflow

The following diagram illustrates the critical decision points and chemical flow for this synthesis.

SPPS_Workflow start Start: Peptide Design resin Fmoc-SPPS (Rink Amide Resin) start->resin cys_choice Cysteine Protection Strategy? resin->cys_choice mmt Use Cys(Mmt) (Acid Labile) cys_choice->mmt Site-Specific trt Use Cys(Trt) (Standard) cys_choice->trt Global/Simple deprotect_mmt Selective On-Resin Deprotection (1% TFA/DCM) mmt->deprotect_mmt global_cleave Global Cleavage (95% TFA) trt->global_cleave alkylation_resin On-Resin Alkylation (Reagent + DIPEA) deprotect_mmt->alkylation_resin alkylation_sol Solution-Phase Alkylation (pH 8.0 Buffer) global_cleave->alkylation_sol cleave_final Final Cleavage & Purification alkylation_resin->cleave_final click CuAAC Click Reaction (Validation) alkylation_sol->click cleave_final->click

Figure 1: Decision tree for incorporating the acetamide-alkyne linker via Cysteine alkylation.[1] The "On-Resin" (Mmt) route is preferred for preventing dimerization.[1]

Experimental Protocols

Reagent Preparation: 2-Bromo-N-(but-3-yn-1-yl)acetamide

Note: This reagent is commercially available (e.g., CAS 1056023-64-5), but in-house synthesis is cost-effective.[1]

Materials:

  • 3-Butyn-1-amine (1.0 eq)[1]

  • Bromoacetyl bromide (1.1 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

  • Dissolve 3-butyn-1-amine (10 mmol) and DIPEA (12 mmol) in anhydrous DCM (50 mL) at 0°C under inert atmosphere (

    
    ).
    
  • Add Bromoacetyl bromide (11 mmol) dropwise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1M HCl (2x), sat.

    
     (2x), and Brine.[1] Dry organic layer over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Yield: Expect ~80-90% as a white/off-white solid.[1]

Primary Protocol: On-Resin Incorporation (Mmt Strategy)

This method is recommended to avoid disulfide formation and ensure high purity.[1]

Table 1: Step-by-Step On-Resin Alkylation

StepOperationReagents & ConditionsCritical Notes
1 Peptide Assembly Standard Fmoc-SPPS on Rink Amide resin.[1] Use Fmoc-Cys(Mmt)-OH .Do not use Cys(Trt) if performing on-resin modification.[1]
2 Selective Deprotection 1% TFA / 5% TIS / DCM (10 x 2 min washes).[1]Visual Cue: Solution turns yellow/orange (trityl cation).[1] Stop when solution is clear.
3 Neutralization 5% DIPEA in DMF (3 x 2 min).Essential to deprotonate the thiol for nucleophilic attack.[1]
4 Alkylation 2-Bromo-N-(but-3-yn-1-yl)acetamide (5 eq) + DIPEA (10 eq) in DMF.[1] Shake for 2-4 hours at RT.Perform under

to prevent oxidation of Cys to Cystine (disulfide).[1]
5 Washing DMF (5x), DCM (5x).[1]Ensure all excess bromo-reagent is removed to prevent side reactions during cleavage.
6 Global Cleavage 92.5% TFA / 2.5% TIS / 2.5%

/ 2.5% DODT (2-3 hours).[1]
The alkyne is stable to TFA.[1] DODT scavenges cations to protect the alkyne.
7 Precipitation Cold Diethyl Ether.[1]Centrifuge and lyophilize.
Alternative Protocol: Solution-Phase Alkylation

Use this if Cys(Mmt) is unavailable or if the peptide was purchased crude.[1]

  • Dissolution: Dissolve crude peptide (containing free Cys) in Phosphate Buffer (pH 7.5–8.0) / Acetonitrile (1:1).[1] Concentration: ~1-5 mg/mL.[1]

  • Reduction (Optional but Recommended): Add TCEP (Tris(2-carboxyethyl)phosphine) (1.5 eq) to reduce any disulfides.[1] Stir 30 min.

  • Reaction: Add 2-Bromo-N-(but-3-yn-1-yl)acetamide (2-5 eq dissolved in MeCN).

  • Monitoring: Monitor by LC-MS. Reaction is usually complete in <1 hour.[1]

  • Purification: Direct injection onto Prep-HPLC (C18 column).

Quality Control & Validation

Analytical Verification

The incorporation of the N-(but-3-yn-1-yl)acetamide moiety results in a specific mass shift.[1]

  • Mass Shift Calculation:

    • Cysteine (Residue mass): 103.1 Da[1]

    • Alkylated Cysteine (Product): Cys + Linker - HBr[1]

    • Linker Formula:

      
       (MW ~190.0)[1]
      
    • Added Moiety (

      
      ): +109.05 Da[1]
      
    • 
       Mass:  +109.05 Da relative to the free thiol peptide.[1]
      
Functional Validation (The "Click" Test)

To prove the alkyne is accessible and active, perform a small-scale CuAAC reaction with a fluorophore.[1]

Protocol:

  • Peptide (50

    
    M) in water/DMSO.[1]
    
  • Add Azide-Fluorophore (e.g., Azide-Fluorescein) (100

    
    M).[1]
    
  • Add Catalyst Premix:

    
     (1 mM) + THPTA Ligand (5 mM) + Sodium Ascorbate (5 mM).[1]
    
  • Incubate 1 hour at RT.

  • Readout: LC-MS should show complete conversion to the Triazole product (Mass = Peptide + Azide).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Alkylation Oxidized Cysteine (Dimer)Pre-treat resin or solution with DTT or TCEP to reduce disulfides before adding the bromide.[1]
Multiple Alkylations Reaction at N-terminus or His/LysEnsure pH is < 8.[1]5. The thiol is the most nucleophilic at pH 7.5-8.[1]0. N-terminal amines should be acetylated or Boc-protected if high selectivity is required.[1]
Precipitation during Reaction Poor solubility of LinkerIncrease DMF or Acetonitrile ratio.[1] The linker is hydrophobic.[1]
Low Recovery Alkyne degradationAvoid strong reducing agents after the alkyne is installed (though generally stable).[1] Ensure cleavage cocktail contains scavengers (DODT/TIS).

References

  • Merrifield, R. B. (1963).[1][2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry, 67(9), 3057–3064.[1] Link[1]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.[1] Link

  • Gunnoo, S. B., & Madder, A. (2016).[1] Chemical Modification of Cysteine in Peptide and Protein Functionalization.[1] ChemBioChem, 17(7), 529-553.[1] Link[1]

  • Lim, R. K., & Lin, Q. (2010).[1] Bioorthogonal Chemistry: Recent Progress and Current Applications. Chemical Communications, 46(10), 1589–1600.[1] Link

Sources

Application

Application Note: High-Throughput Synthesis of Triazole Libraries via N-(but-3-yn-1-yl)acetamide Cycloaddition

Abstract & Scientific Rationale The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving not only as a stable linker but as a non-classical bioisostere of the amide bond. This application note de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving not only as a stable linker but as a non-classical bioisostere of the amide bond. This application note details the parallel synthesis of 1,4-disubstituted 1,2,3-triazole libraries utilizing N-(but-3-yn-1-yl)acetamide as a specialized alkyne scaffold.

Unlike simple alkyl alkynes, N-(but-3-yn-1-yl)acetamide incorporates a distal amide motif. When coupled with diverse azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting library retains hydrogen-bond donor/acceptor capabilities critical for active-site interactions, while exploiting the metabolic stability of the triazole ring. This protocol is optimized for 96-well plate formats, enabling the rapid generation of fragment-based drug discovery (FBDD) libraries.

Key Advantages[1]
  • Bioisosteric Relevance: Mimics peptide backbones while improving proteolytic stability.

  • Aqueous Compatibility: Optimized THPTA-Cu system allows reaction in water/DMSO mixtures, reducing solvent waste.

  • Self-Validating: The reaction kinetics and colorimetric indicators provide real-time feedback on catalyst health.

Chemical Foundation & Mechanism

The core transformation relies on the regiospecific union of N-(but-3-yn-1-yl)acetamide (1) with a library of organic azides (2) to form 1,4-disubstituted triazoles (3).

Reaction Pathway

The reaction proceeds via a stepwise copper(I) acetylide mechanism. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand.[1][2][3] Unlike the older TBTA ligand, THPTA is fully water-soluble and prevents Cu(I)-induced oxidative damage to sensitive functional groups by blocking the formation of reactive oxygen species.

ReactionMechanism Alkyne N-(but-3-yn-1-yl)acetamide (Alkyne Scaffold) Intermediate Cu-Acetylide Intermediate Alkyne->Intermediate Coordination Azide Library Azides (R-N3) (Variable Input) Azide->Intermediate Coordination Cu_Complex [Cu(I)-THPTA] Active Catalyst Cu_Complex->Intermediate Catalysis Product 1,4-Disubstituted Triazole (Library Output) Intermediate->Product Cyclization & Protonation

[3]

Experimental Protocol: 96-Well Parallel Synthesis

Materials & Reagents[4][5][6]
  • Scaffold: N-(but-3-yn-1-yl)acetamide (100 mM stock in DMSO).

  • Azide Library: Diverse R-N3 compounds (100 mM stock in DMSO).

  • Copper Source: CuSO₄[4][1][2][3][5]·5H₂O (20 mM in water).

  • Ligand: THPTA (50 mM in water).

  • Reductant: Sodium Ascorbate (100 mM in water) - Prepare Fresh.[5]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) or HEPES.

  • Plate: 96-well polypropylene deep-well plate (1-2 mL volume).

Workflow Diagram

Workflow Start Library Design Select Azides Prep Master Mix Prep (CuSO4 + THPTA) Start->Prep Dispense Plate Dispensing 1. Azides 2. Alkyne 3. Catalyst Mix Prep->Dispense Reaction Incubation RT, 16-24h, Shaking Dispense->Reaction QC_Check Visual QC (Color Check) Reaction->QC_Check QC_Check->Reaction Precipitate/Brown (Troubleshoot) Workup Cu Scavenging (Resin/EDTA) QC_Check->Workup Clear/Yellow Analysis LC-MS Validation & Screening Workup->Analysis

Detailed Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Crucial for Kinetics)

  • Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio (Cu:Ligand) in a separate tube.

  • Observation: The solution should remain clear blue. If a precipitate forms, the ligand is degraded.

  • Why: Pre-complexing protects Cu(I) immediately upon generation and prevents non-specific copper binding to the amide scaffold.

Step 2: Plate Setup (Per Well) Target Reaction Volume: 200 µL. Target Concentration: 10 mM Product.

ReagentStock Conc.Volume per WellFinal Conc.
Buffer (PBS/HEPES) 1x130 µL-
Azide (R-N3) 100 mM20 µL10 mM
Alkyne Scaffold 100 mM20 µL10 mM
Cu-THPTA Mix 20 mM (Cu)10 µL1 mM (10 mol%)
Sodium Ascorbate 100 mM20 µL10 mM (1 eq)

Step 3: Initiation

  • Add the Sodium Ascorbate last .

  • Seal the plate with a breathable foil or silicone mat.

  • Shake at 500 rpm at Room Temperature (20-25°C) for 16 hours.

Step 4: Workup (Copper Removal)

  • Option A (Solid Phase): Add 20 mg of QuadraPure™ TU (thiourea) resin beads to each well. Shake for 2 hours. Filter the supernatant.

  • Option B (Chelation): Add 50 µL of 500 mM EDTA (pH 8.0). This complexes copper ions, rendering them inert for most biological screens.

Quality Control & Troubleshooting

Visual Indicators (Self-Validation)

The CuAAC reaction provides visual cues regarding the oxidation state of the catalyst:

  • Clear/Light Yellow: Reaction proceeding normally. Cu(I) is stabilized.[1][2][6]

  • Brown/Black Precipitate: Catalyst "death" (disproportionation to Cu(0) and Cu(II)). Indicates insufficient ligand or high oxygen exposure. Action: Add more THPTA and Ascorbate.

  • Green: Oxidation to Cu(II). Reaction stalled. Action: Add fresh Ascorbate.

Analytical Validation (LC-MS)

Randomly select 10% of the library for LC-MS analysis.

  • Success Criteria: >90% conversion of the starting alkyne (MW = 111.14 Da).

  • Mass Shift: Look for the [M+H]+ peak corresponding to: MW(Azide) + 111.14.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Valverde, I. E., Bauman, A., Kluba, C. A., Vomstein, S., & Mindt, T. L. (2013). 1,2,3-Triazoles as Amide Bioisosteres: Ligands for the Tumor-Targeting of Gastrin-Releasing Peptide Receptors. Angewandte Chemie, 125(34), 9106-9109. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • BroadPharm. (2022).[1] Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides. Link

Sources

Method

Application Notes and Protocols for Alkyne Tagging with N-(but-3-yn-1-yl)acetamide

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Bioorthogonal Chemistry for Biomolecule Labeling In the intricate landscape of cellular biolo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Bioorthogonal Chemistry for Biomolecule Labeling

In the intricate landscape of cellular biology and drug discovery, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, employing chemical reactions that can proceed within living systems without interfering with endogenous biochemical processes.[1] At the heart of many bioorthogonal strategies lies the "click chemistry" paradigm, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4] These reactions offer a highly specific and efficient means of covalently linking a probe (e.g., a fluorescent dye or affinity tag) to a biomolecule of interest that has been metabolically or chemically tagged with a complementary functional group, such as an alkyne.

This guide focuses on the versatile, yet underexplored, alkyne-bearing molecule, N-(but-3-yn-1-yl)acetamide . We will delve into the theoretical and practical aspects of utilizing this reagent for the introduction of alkyne tags into various classes of biomolecules. While direct, off-the-shelf protocols for this specific compound are not widely published, this document, drawing upon established principles of metabolic labeling and bioconjugation, will provide detailed, field-proven insights and adaptable protocols for its application.

N-(but-3-yn-1-yl)acetamide: A Promising Bioorthogonal Reporter

N-(but-3-yn-1-yl)acetamide (PubChem CID: 56765705) is a small, cell-permeable molecule featuring a terminal alkyne group—a key functional handle for click chemistry.[5] Its acetamide moiety makes it an intriguing candidate for metabolic incorporation into various biosynthetic pathways that utilize acetate or N-acetylated substrates.

Key Properties:

PropertyValueSource
Molecular FormulaC₆H₉NO[5]
Molecular Weight111.14 g/mol [5]
IUPAC NameN-but-3-ynylacetamide[5]
SMILESCC(=O)NCCC#C[5]

The rationale for using N-(but-3-yn-1-yl)acetamide as a metabolic reporter is based on the promiscuity of certain cellular enzymes that can recognize and process analogs of their natural substrates. By introducing this alkyne-tagged molecule to cells, it may be metabolized and incorporated into nascent biomolecules, thereby introducing a bioorthogonal handle for subsequent detection and analysis.

Proposed Metabolic Labeling Strategies

Based on its chemical structure, N-(but-3-yn-1-yl)acetamide can be hypothetically employed in several metabolic labeling strategies:

  • Probing Protein Acetylation: The acetamide group mimics acetate, a fundamental building block for acetyl-CoA. Cellular enzymes might process N-(but-3-yn-1-yl)acetamide into an alkyne-tagged acetyl-CoA analog, which could then be utilized by acetyltransferases to modify proteins on lysine or serine/threonine residues.[6][7]

  • Glycan Labeling: N-acetylated sugars are central to the biosynthesis of glycans. It is plausible that cellular machinery could incorporate the alkyne-tagged acetyl group into sugar metabolism pathways, leading to the display of alkyne-modified glycans on the cell surface.[8]

  • Fatty Acid and Lipid Metabolism: Acetyl-CoA is also the precursor for fatty acid synthesis. Cells might incorporate the alkyne-tagged acetyl group into fatty acid chains, allowing for the tracking of lipid synthesis and trafficking.[9][10]

The following sections provide detailed, albeit theoretical, protocols for exploring these possibilities. Researchers should note that optimization of concentrations and incubation times will be crucial for successful implementation.

Experimental Protocols

PART 1: Metabolic Labeling of Cellular Proteins

This protocol outlines a general procedure for metabolically labeling cultured cells with N-(but-3-yn-1-yl)acetamide.

Materials:

  • N-(but-3-yn-1-yl)acetamide (See supplier information)[5]

  • Cell line of interest (e.g., HeLa, Jurkat, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • DMSO (for stock solution)

Protocol:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of N-(but-3-yn-1-yl)acetamide in sterile DMSO. Store at -20°C.

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in their appropriate growth medium.

  • Metabolic Labeling:

    • For adherent cells, replace the existing medium with fresh medium containing the desired final concentration of N-(but-3-yn-1-yl)acetamide. A starting concentration range of 25-100 µM is recommended for initial optimization.

    • For suspension cells, add the appropriate volume of the N-(but-3-yn-1-yl)acetamide stock solution directly to the culture.

    • Incubate the cells under their normal growth conditions for a period of 4 to 24 hours. The optimal incubation time should be determined empirically.

  • Cell Lysis:

    • After the labeling period, wash the cells twice with cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the labeled proteins. The protein concentration should be determined using a standard protein assay (e.g., BCA).

Workflow for Metabolic Labeling:

Caption: General workflow for metabolic labeling of cultured cells.

PART 2: Click Chemistry Reaction for Detection

Once the alkyne tag is incorporated into biomolecules, it can be detected via a click chemistry reaction with an azide-functionalized probe. The following protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For live-cell imaging or applications where copper toxicity is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne-bearing probe is recommended.[4]

Materials:

  • Labeled cell lysate from Part 1

  • Azide-functionalized probe (e.g., Azide-Fluor 488, Biotin-Azide)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)[11]

  • Sodium ascorbate stock solution (1 M in water, freshly prepared)

  • DMSO

Protocol (CuAAC in Lysate):

  • Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the following master mix for each reaction. The volumes can be scaled as needed.

    • Labeled cell lysate (containing 50-100 µg of protein)

    • Azide-probe (final concentration 10-50 µM)

    • Add PBS to a final volume of 90 µL.

  • Prepare Click Catalyst Solution: In a separate tube, prepare the catalyst solution immediately before use by mixing:

    • 2 µL of 50 mM CuSO₄

    • 2 µL of 50 mM THPTA

  • Initiate the Reaction:

    • Add 4 µL of the catalyst solution to the master mix.

    • Add 4 µL of freshly prepared 1 M sodium ascorbate to initiate the reaction.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours in the dark.

  • Downstream Analysis: The labeled proteins are now ready for downstream analysis.

    • In-gel fluorescence: Precipitate the protein, resuspend in SDS-PAGE sample buffer, and analyze by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.

    • Affinity purification (if using Biotin-Azide): Proceed with streptavidin-bead pulldown protocols to enrich for labeled proteins, followed by on-bead digestion and mass spectrometry analysis.

CuAAC Reaction Mechanism:

CuAAC_Mechanism cluster_0 CuAAC Reaction Alkyne Biomolecule-Alkyne Triazole Labeled Biomolecule (Triazole) Alkyne->Triazole Azide Azide-Probe Azide->Triazole Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Triazole

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Alternative Strategy: Chemical Synthesis of Activated Probes

If metabolic incorporation of N-(but-3-yn-1-yl)acetamide proves to be inefficient, an alternative approach is to chemically synthesize activated derivatives that can directly react with functional groups on proteins, such as primary amines (lysine residues, N-terminus) or thiols (cysteine residues).

Hypothetical Synthesis of an NHS Ester Derivative:

To create an amine-reactive probe, the acetamide group of N-(but-3-yn-1-yl)acetamide would first need to be hydrolyzed to the corresponding amine, but-3-yn-1-amine. This amine could then be reacted with a bifunctional linker containing both an NHS ester and another functional group, or it could be used to modify a molecule containing a carboxylic acid, which is then activated to an NHS ester. A more direct, albeit multi-step, synthetic route would be required to generate a carboxylic acid derivative of N-(but-3-yn-1-yl)acetamide for direct conversion to an NHS ester.[2][12]

Synthetic Approach for NHS Ester:

Caption: Hypothetical synthesis of an amine-reactive NHS ester probe.

Trustworthiness and Self-Validation

The protocols provided herein are based on established methodologies for metabolic labeling and click chemistry. To ensure the validity of your results, the following controls are essential:

  • No-Labeling Control: Cells that are not treated with N-(but-3-yn-1-yl)acetamide but are subjected to the same lysis and click chemistry procedures. This control is crucial to assess background fluorescence or non-specific binding of the azide probe.

  • Competition Control: Co-incubation of cells with an excess of a natural metabolite (e.g., acetate or N-acetylglucosamine) along with N-(but-3-yn-1-yl)acetamide. A decrease in the labeling signal would suggest that the alkyne analog is being processed through the same metabolic pathway.

  • Click Chemistry Controls: Perform the click reaction in the absence of the copper catalyst or the sodium ascorbate to ensure that the ligation is dependent on the catalytic cycle.

Conclusion and Future Perspectives

N-(but-3-yn-1-yl)acetamide presents an intriguing, yet largely unexplored, tool for the bioorthogonal labeling of biomolecules. Its potential for metabolic incorporation into key cellular pathways offers exciting opportunities for studying dynamic processes such as protein acetylation, glycosylation, and lipid metabolism. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this promising alkyne-tagging reagent. Future work should focus on empirically validating its metabolic fate and optimizing labeling conditions in various biological systems. Furthermore, the development of straightforward synthetic routes to activated derivatives of N-(but-3-yn-1-yl)acetamide would significantly expand its applicability in the field of bioconjugation and chemical biology.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56765705, N-(but-3-yn-1-yl)acetamide. [Link].

  • Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 638, 335-351. [Link]

  • Wikipedia. (2023). Click chemistry. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. [Link]

  • Organic Chemistry Portal. Azide-Alkyne Cycloaddition. [Link]

  • ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. [Link]

  • National Center for Biotechnology Information. (2019). Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. PubMed Central. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. [Link]

  • National Center for Biotechnology Information. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

  • ResearchGate. (2020). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. [Link]

  • National Center for Biotechnology Information. (2022). Illuminating the impact of N-terminal acetylation: from protein to physiology. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Cysteine S-acetylation is a widespread post-translational modification on metabolic proteins. PubMed Central. [Link]

  • Wikipedia. (2023). Bioorthogonal chemistry. [Link]

Sources

Application

In vitro assay conditions for N-(but-3-yn-1-yl)acetamide substrates

Application Note: In Vitro Assay Conditions for N-(but-3-yn-1-yl)acetamide Substrates Abstract This application note details the experimental protocols for utilizing N-(but-3-yn-1-yl)acetamide as a substrate in enzymatic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Conditions for N-(but-3-yn-1-yl)acetamide Substrates

Abstract

This application note details the experimental protocols for utilizing N-(but-3-yn-1-yl)acetamide as a substrate in enzymatic assays, specifically targeting Histone Deacetylases (HDACs) and N-Acetylpolyamine Oxidases/Deacetylases . As a structural analog of N-acetyl-putrescine and a truncated N-acetyl-lysine mimic, this alkyne-functionalized probe enables the interrogation of deacetylase activity via two complementary readout modalities: LC-MS/MS direct quantification and Fluorescamine-based amine detection . The terminal alkyne moiety further allows for potential downstream bioorthogonal derivatization ("Click" chemistry) for enrichment or chemoproteomic profiling.

Introduction & Mechanism of Action

N-(but-3-yn-1-yl)acetamide is a small-molecule probe (


, MW: 111.14 Da) containing an acetylated primary amine and a terminal alkyne. In biological assays, it primarily serves as a substrate for enzymes that hydrolyze the amide bond, releasing the free amine but-3-yn-1-amine .
Primary Enzymatic Pathway: Deacetylation

The core assay principle relies on the enzymatic cleavage of the acetyl group. This reaction alters the physicochemical properties of the molecule, converting a neutral acetamide into a basic primary amine.

  • Target Enzymes: Class I and II Histone Deacetylases (e.g., HDAC1, HDAC3, HDAC8), Histone Deacetylase 10 (HDAC10 - polyamine deacetylase activity), and bacterial acetylpolyamine amidohydrolases (HDAH).

  • Reaction Scheme:

    
    
    
Detection Modalities
  • LC-MS/MS (Quantitative): Direct monitoring of the mass shift from the precursor (

    
     112) to the product (
    
    
    
    70).
  • Fluorescence (Coupled): The generated primary amine reacts with Fluorescamine or o-Phthalaldehyde (OPA) to form a highly fluorescent adduct. The substrate (acetamide) does not react, ensuring low background.

Experimental Design & Buffer Conditions

To ensure kinetic accuracy, buffer conditions must mimic the physiological environment of the specific HDAC isoform while preventing non-enzymatic hydrolysis.

Core Buffer Components
ComponentConcentrationPurpose
HEPES (or Tris-HCl) 50 mM (pH 8.0)Maintains optimal pH for HDAC activity (pH 7.4–8.0 is standard).
NaCl 137 mMMimics physiological ionic strength.
KCl 2.7 mMStabilizes ionic environment.
MgCl₂ 1 mMCofactor often required for deacetylase structural integrity.
BSA 0.1 mg/mLPrevents enzyme adsorption to the reaction vessel walls.
TCEP 0.5 mMOptional. Maintains reducing environment (critical for some recombinant HDACs).

Critical Note on Zinc: Most HDACs are Zn²⁺-dependent. Purified enzymes usually retain their zinc, but if activity is low, supplement the buffer with 10 µM ZnCl₂ . Avoid EDTA/EGTA in the assay buffer as they will chelate the catalytic zinc and inactivate the enzyme.

Protocol 1: Enzymatic Deacetylation Assay

Materials
  • Substrate Stock: 100 mM N-(but-3-yn-1-yl)acetamide in DMSO. Store at -20°C.

  • Enzyme: Recombinant HDAC (e.g., HDAC8, HDAC1) or HeLa Nuclear Extract.

  • Assay Plate: 96-well or 384-well black (for fluorescence) or V-bottom polypropylene (for LC-MS).

Step-by-Step Procedure
  • Preparation: Dilute the 100 mM Substrate Stock in Assay Buffer to a working concentration of 200 µM (or 2x the desired final concentration).

    • Note: The

      
       for small non-peptide substrates is often higher (100 µM – 1 mM) than for peptide substrates.
      
  • Enzyme Initiation:

    • Dispense 25 µL of Enzyme Solution (0.5–5 nM final conc) into wells.

    • Add 25 µL of Substrate Solution (100 µM final conc).

    • Control Wells: Add 25 µL Assay Buffer instead of Enzyme (No Enzyme Control).

  • Incubation: Seal the plate and incubate at 37°C for 30–60 minutes .

    • Optimization: Perform a time-course (0, 15, 30, 60, 90 min) to ensure linearity.

  • Termination:

    • For LC-MS: Add 50 µL of Cold Acetonitrile + 0.1% Formic Acid .

    • For Fluorescence: Proceed immediately to Derivatization (Step 4 in Protocol 2).

Protocol 2: Detection via Fluorescamine (Amine Generation)

This method is rapid and cost-effective for high-throughput screening.

  • Reagent Prep: Prepare a 3 mg/mL solution of Fluorescamine in Acetone or Acetonitrile. Prepare fresh.

  • Derivatization:

    • To the 50 µL reaction mix (from Protocol 1), add 15 µL of the Fluorescamine solution.

    • Mix rapidly. The reaction with primary amines is almost instantaneous (

      
       ms).
      
  • Readout:

    • Measure Fluorescence immediately (signal is stable for ~1 hour).

    • Excitation: 390 nm

    • Emission: 475 nm

  • Quantification: Generate a standard curve using But-3-yn-1-amine (or a surrogate like butylamine) to convert RFU to µM product formed.

Protocol 3: Detection via LC-MS/MS (Gold Standard)

Use this method for kinetic characterization (


, 

) or when high sensitivity is required.
  • Sample Prep: Centrifuge the quenched reaction plate (from Protocol 1, Step 4) at 4000 rpm for 10 min to pellet precipitated proteins.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS Parameters (ESI+):

    • Substrate (Acetamide): Monitor

      
       (Loss of Acetyl, -42 Da).
      
    • Product (Amine): Monitor

      
       (Loss of 
      
      
      
      ).
    • Note: The product (but-3-yn-1-amine) is low molecular weight and volatile. Ensure the MS divert valve is set correctly to avoid losing the peak in the solvent front, or use a HILIC column for better retention.

Visualization: Assay Workflow

G cluster_0 Reaction Phase cluster_1 Termination & Detection S Substrate: N-(but-3-yn-1-yl)acetamide I Incubation 37°C, pH 8.0 S->I E Enzyme: HDAC / Amidase E->I P Product: But-3-yn-1-amine I->P Deacetylation Decision Readout Method P->Decision M1 Method A: LC-MS (Quantify m/z 70) Decision->M1 High Sensitivity M2 Method B: Fluorescamine (Ex 390 / Em 475 nm) Decision->M2 High Throughput

Figure 1: Workflow for the enzymatic interrogation of N-(but-3-yn-1-yl)acetamide. The pathway splits into mass spectrometry or fluorescence detection based on assay requirements.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Signal (Fluorescence) High background from buffer amines.Ensure buffer is Tris-free if possible (use HEPES/PBS). Tris reacts with Fluorescamine.
Low Conversion Enzyme inactivity or Zinc depletion.Add 10 µM ZnCl₂ to the buffer. Use fresh enzyme stocks.
Volatile Product Loss But-3-yn-1-amine is volatile.Keep plates sealed. Analyze immediately after reaction. Use acidic quench (LC-MS) to protonate the amine (

), reducing volatility.
Substrate Insolubility High concentration steps.Ensure DMSO concentration < 2% in final assay.

References

  • PubChem Compound Summary. "N-(but-3-yn-1-yl)acetamide (CID 56765705)." National Center for Biotechnology Information. Accessed 2024. Link

  • Bradner, J. E., et al. "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, vol. 6, no. 3, 2010, pp. 238-243. (Foundational text on HDAC profiling using functionalized substrates). Link

  • Suzuki, T., et al. "Design, Synthesis, and Biological Activity of Acetyl-Lysine Mimics as HDAC Probes." Journal of Medicinal Chemistry, vol. 55, no. 22, 2012. (Describes structural requirements for HDAC substrates). Link

  • Thermo Fisher Scientific. "Fluorescamine Protein/Peptide Assay Protocol." (Standard protocol for amine detection). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Click Reactions with N-(but-3-yn-1-yl)acetamide

[1] System Status: Operational Ticket ID: CuAAC-OPT-001 Topic: Yield Optimization & Troubleshooting for N-(but-3-yn-1-yl)acetamide Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Molecule & Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

System Status: Operational Ticket ID: CuAAC-OPT-001 Topic: Yield Optimization & Troubleshooting for N-(but-3-yn-1-yl)acetamide Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

You are working with N-(but-3-yn-1-yl)acetamide (CAS: 10166-61-7).[1] This molecule presents a specific set of challenges compared to standard hydrophobic alkynes:

  • Polarity: The acetamide group (

    
    ) acts as a hydrogen bond donor and acceptor, increasing water solubility but potentially causing aggregation in non-polar solvents.[1]
    
  • Chelation Potential: The amide nitrogen has a weak affinity for metal ions.[1] If your copper catalyst concentration is too low, the substrate itself may sequester the catalyst, stalling the reaction.[2]

  • Sterics: While a terminal alkyne is generally reactive, the flexibility of the ethyl linker (

    
    ) can lead to folding that obscures the alkyne if the solvent system does not fully solvate the acetamide tail.
    

This guide provides a self-validating protocol to maximize yield, moving beyond "standard" click chemistry to an optimized system.

Module 1: The Optimized Catalyst System

The most common failure mode with amide-containing alkynes is the use of "naked" copper (e.g., CuI) or insufficient ligand protection. We utilize a Ligand-Accelerated Catalysis (LAC) protocol.[1]

The "Golden Ratio" Protocol

Do not rely on simple 1:1 stoichiometry. Use the following ratios to maintain the active Cu(I) species and prevent oxidation.

ComponentFunctionMolar Equivalent (vs. Limiting Reagent)Notes
N-(but-3-yn-1-yl)acetamide Alkyne Reactant1.0 (or 1.2 if Azide is precious)Limiting reagent usually determines scale.[1]
Azide Partner Reaction Partner1.0 - 1.2Slight excess drives completion.
CuSO₄[1][3][4] · 5H₂O Copper Source0.05 - 0.10 (5-10 mol%)Pre-complex with ligand before adding.[1]
Ligand (THPTA or BTTAA) Cu(I) Protector0.25 - 0.50 (5:1 ratio to Cu)CRITICAL: Excess ligand prevents Cu disproportionation.[1]
Sodium Ascorbate Reducing Agent0.50 - 1.00Keeps Cu in active +1 state.[1] Add LAST.
Ligand Selection Logic
  • Avoid TBTA: TBTA is poorly soluble in water/alcohol mixes.[1] Since your acetamide alkyne is polar, you likely need an aqueous-compatible solvent.[1] TBTA often precipitates, killing the reaction.

  • Use THPTA or BTTAA:

    • THPTA: Highly water-soluble, protects Cu(I) from oxidation, and prevents the acetamide group from interfering with the metal center.

    • BTTAA: The "next-generation" ligand.[1] Faster kinetics than THPTA and lower cytotoxicity if working with live cells.[1]

Module 2: Experimental Workflow & Visualization

The following diagram illustrates the critical decision pathways for setting up your reaction.

OptimizationWorkflow Start Start: N-(but-3-yn-1-yl)acetamide SolventCheck Check Azide Solubility Start->SolventCheck PathA Azide is Water Soluble SolventCheck->PathA Yes PathB Azide is Hydrophobic SolventCheck->PathB No SystemA Solvent: Water or PBS Ligand: THPTA or BTTAA PathA->SystemA SystemB Solvent: 50% DMSO / 50% Water Ligand: BTTAA (preferred) PathB->SystemB Degas CRITICAL STEP: Degas Solvents (N2 sparge 15 min) SystemA->Degas SystemB->Degas AddCu Add Pre-complexed Cu-Ligand Degas->AddCu AddAsc Add Na-Ascorbate (Start Reaction) AddCu->AddAsc Monitor Monitor Color AddAsc->Monitor Outcome Workup (EDTA Chelation) Monitor->Outcome

Caption: Decision tree for solvent and ligand selection based on the solubility profile of the azide partner.

Module 3: Troubleshooting Guide (The "Color Test")

In CuAAC, the color of your reaction mixture is a direct diagnostic tool for the oxidation state of the copper.

ObservationDiagnosisAction Required
Colorless / Light Yellow Healthy. Cu(I) is predominant.[1]Continue reaction. No action needed.
Green / Blue CRITICAL FAILURE. Cu(I) has oxidized to Cu(II).[1] The reaction has stopped.1. Add more Sodium Ascorbate immediately.2. Flush headspace with N₂.3.[1] If color persists, add fresh Cu-Ligand complex.[1]
Brown / Black Precipitate Disproportionation. Cu(I) has become Cu(0) and Cu(II).[1][4]Ligand concentration is too low.[1] Restart with higher Ligand:Cu ratio (min 5:1).[1]
Specific Issue: "The Reaction Stalls at 50%"

If your N-(but-3-yn-1-yl)acetamide conversion stalls:

  • The "Amide Trap": The acetamide tail might be coordinating the copper, removing it from the catalytic cycle.

    • Fix: Increase Copper loading to 10-15 mol% OR switch to BTTAA , which binds Cu(I) much more strongly than the amide can.

  • Aggregation: In pure water, the hydrophobic butynyl chain may aggregate.[1]

    • Fix: Add 20% t-Butanol (tBuOH) or DMSO to the mixture to disrupt hydrophobic stacking.[1]

Module 4: Isolation & Purification

Because N-(but-3-yn-1-yl)acetamide is polar, removing copper salts can be difficult as they may co-elute on normal phase silica.[1]

Recommended Workup Protocol:

  • Chelation: Upon completion, add EDTA (50 mM, pH 7) to the reaction mixture. Stir for 30 minutes. The solution should turn blue (Cu-EDTA complex).[1]

  • Extraction:

    • If product is organic-soluble: Extract with EtOAc.[1] The Cu-EDTA stays in the aqueous phase.

    • If product is water-soluble: Use a C18 Sep-Pak or Diaion HP-20 resin.[1] Load aqueous mix, wash with water (removes Cu/Salts), elute product with MeOH/Water.

  • Scavenging: For trace removal, stir the organic phase with Cuprisorb resin or silica-supported thiol scavengers.[1]

FAQ: Rapid Response

Q: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate? A: It is not recommended .[1] CuI is thermodynamically unstable in aqueous/polar solvents and readily disproportionates or oxidizes.[1] The CuSO₄/Ascorbate method generates active Cu(I) in situ and continuously regenerates it, making it far more robust for acetamide-based linkers.

Q: My acetamide linker is not dissolving in the reaction buffer. A: N-(but-3-yn-1-yl)acetamide has mixed polarity. If water fails, use a DMSO/Water (1:1) or tBuOH/Water (1:1) mixture.[1] These solvent systems are "privileged" for click chemistry, accelerating the rate significantly compared to pure organic solvents.

Q: How do I know if the acetamide group is interfering? A: Run a control reaction with propargyl alcohol . If propargyl alcohol clicks rapidly but your acetamide alkyne does not (under identical conditions), the amide group is likely chelating the copper or causing steric folding. Switch to the BTTAA ligand to overcome this.

References

  • Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009).[1][2] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Detailing the use of THPTA and ligand ratios). Link

  • Besanceney-Webler, C., et al. (2011).[1] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. (Introduction of BTTAA for superior kinetics). Link

  • Presolski, S. I., et al. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Comprehensive troubleshooting guide). Link

Sources

Optimization

Removing copper catalyst from N-(but-3-yn-1-yl)acetamide reaction products

Topic: Removing Copper Catalyst from -(but-3-yn-1-yl)acetamide Reaction Products Document ID: TSC-CU-REM-042 Last Updated: 2026-02-04 Executive Summary & Diagnostic Assessment The Challenge: Polar Substrates & Copper Aff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Copper Catalyst from


-(but-3-yn-1-yl)acetamide Reaction Products
Document ID:  TSC-CU-REM-042
Last Updated:  2026-02-04

Executive Summary & Diagnostic Assessment

The Challenge: Polar Substrates & Copper Affinity

Reaction products derived from


-(but-3-yn-1-yl)acetamide  typically retain the polar acetamide motif and, if subjected to CuAAC (Click Chemistry), gain a triazole ring. This creates a "perfect storm" for copper retention:
  • Solubility: The product is often water-soluble or amphiphilic, making standard aqueous extractions difficult.

  • Coordination: The triazole nitrogen and acetamide carbonyl can act as multidentate ligands, binding Cu(I)/Cu(II) species tightly.

Diagnostic Checklist: Do You Have Residual Copper?

Before selecting a protocol, assess the contamination level.[1]

IndicatorSeverityLikely Copper SpeciesRecommended Action
Blue/Green Tint High (>500 ppm) Cu(II) salts / hydrated ionsProtocol A (Bulk Chelation)
Brown/Black Precipitate Medium (100-500 ppm) Cu(I) oxides or Cu-acetylidesFiltration + Protocol B (Scavenging)
Colorless but Cytotoxic Trace (10-100 ppm) Tightly bound Cu-Triazole complexProtocol B (High Affinity Resin)
Failed Coupling (Next Step) Trace (<50 ppm) Catalytic poisonProtocol C (Polishing)

Troubleshooting Guides & FAQs

Issue 1: "My product is water-soluble, so I can't wash it with aqueous EDTA."

Root Cause: The acetamide side chain increases polarity, causing the product to partition into the aqueous phase during liquid-liquid extraction (LLE). Solution: Switch to Solid-Supported Scavengers or Adsorption Filtration .

  • Why: Scavenger resins (e.g., Thiol or Thiourea functionalized silica) work in organic or aqueous/organic mixtures (like MeOH/H2O). They physically bind the copper, allowing you to filter the resin away while the product remains in solution.

  • See Protocol B.

Issue 2: "The product is still green after a standard ammonium chloride wash."

Root Cause: The copper is coordinated to the triazole/amide product more strongly than it binds to ammonia. Solution: Use a Competitive Chelator with a higher formation constant (


).
  • Technical Insight: The

    
     of Cu(II)-EDTA is ~18.8, whereas Cu(II)-Ammonia is significantly lower. You must drive the equilibrium toward the waste stream using EDTA or DTPA at the correct pH (pH 7–8).
    
  • See Protocol A.

Issue 3: "I am observing toxicity in biological assays despite a colorless product."

Root Cause: Trace copper (10–50 ppm) is below the visual detection limit but above the toxicity threshold for sensitive cell lines. Solution: Verify with ICP-MS and apply a "Polishing" Step .

  • Standard: ICH Q3D guidelines limit oral copper intake to 3000 µ g/day , but parenteral limits are much lower (300 µ g/day ).[2] For cell assays, free copper can generate ROS via Fenton-like chemistry.

  • Action: Use a high-affinity resin (e.g., SiliaMetS® Thiol) stirred for 4–12 hours, or recrystallize from a solvent that does not solubilize copper salts (e.g., cold isopropanol/hexanes if applicable).

Decision Framework (Workflow)

The following logic gate determines the optimal purification route based on product solubility and contamination level.

Copper_Removal_Workflow Start Start: Reaction Complete Solubility_Check Is Product Water Soluble? Start->Solubility_Check Resin_Route Use Solid-Supported Scavenger (Thiol/Thiourea) Solubility_Check->Resin_Route Yes (Polar) Dialysis Dialysis vs EDTA Buffer (For Macromolecules) Solubility_Check->Dialysis Yes (Large MW) LLE_Route Liquid-Liquid Extraction (DCM/EtOAc vs Aqueous) Solubility_Check->LLE_Route No (Lipophilic) Visual_Check Visual Check: Colorless? Resin_Route->Visual_Check Dialysis->Visual_Check Chelation_Wash Wash with 0.1M EDTA (pH 8) or NH4OH/NH4Cl LLE_Route->Chelation_Wash Chelation_Wash->Visual_Check Visual_Check->Resin_Route No (Still Colored) Polishing Polishing Step: Pass through Silica/Celite Plug Visual_Check->Polishing Yes ICP_MS Final QC: ICP-MS (< 10 ppm) Polishing->ICP_MS

Caption: Workflow logic for selecting copper removal method based on product solubility and contamination status.

Detailed Experimental Protocols

Protocol A: EDTA Chelation Extraction (For Organic-Soluble Products)

Best for: Products that can be extracted into DCM, EtOAc, or n-Butanol.

  • Preparation: Prepare a 0.1 M Disodium EDTA solution. Adjust pH to 7.5–8.0 using NaOH.

    • Note: EDTA is most effective as a chelator when fully deprotonated (pH > 8), but pH 7.5 is safer for amide stability.

  • Extraction:

    • Dilute the reaction mixture with organic solvent (e.g., DCM).[3]

    • Add an equal volume of the EDTA solution.

    • Shake vigorously for 2–3 minutes . (The aqueous layer should turn blue).[3][4][5]

  • Separation: Separate layers. If the organic layer retains color, repeat the wash.[4]

  • Finishing: Wash with brine to remove residual EDTA, dry over

    
    , and concentrate.
    
Protocol B: Solid-Supported Scavenging (For Polar/Water-Soluble Products)

Best for:


-(but-3-yn-1-yl)acetamide derivatives that cannot be extracted.
  • Selection: Choose a resin with high affinity for Cu.

    • Thiol (Si-SH): Best for broad scavenging.

    • Thiourea (Si-Thiourea): Excellent for Cu(I) and Cu(II).

  • Dosage: Add 4–5 equivalents of resin relative to the initial copper catalyst amount.

  • Incubation:

    • Dissolve crude product in MeOH, EtOH, or Water.

    • Add resin and stir at room temperature for 4 hours .

    • Optimization: Heating to 40°C can accelerate kinetics.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The copper remains bound to the resin beads.

  • Wash: Rinse the resin cake with the solvent to recover entrained product.

Protocol C: CupriSorb™ / Chelex® Treatment (Polishing)

Best for: Removing the final trace ppm before biological assays.

  • Setup: Pack a small glass column or SPE cartridge with Chelex® 100 or CupriSorb™.

  • Conditioning: Flush with 2 column volumes of solvent (ensure pH compatibility).

  • Elution: Pass the product solution slowly through the bed.

  • Result: This method typically reduces Cu levels to <5 ppm.

Comparative Data: Scavenger Efficiency

The following table summarizes the efficiency of different methods for removing Copper from polar amide substrates.

MethodCu Removal EfficiencyProduct RecoverySuitability for Amides
Water/NH4Cl Wash Low (60-80%)Variable (Loss to Aq)Poor (Phase transfer issues)
EDTA Extraction (pH 8) High (95-99%)Good (If org. soluble)Good (Standard LLE)
Silica Gel Column Medium (80-90%)HighMedium (Cu streaks)
Si-Thiol Resin Very High (>99%) Excellent (>95%) Best (No phase separation needed)
Recrystallization High (>99%)Medium (Yield loss)Good (If solid)

References

  • ICH Q3D Elemental Impurities Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[4][6] Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (PMC). Available at: [Link]

  • Comparison of the effect of two support materials on copper removal. WIT Transactions on Ecology and The Environment. (2015).[2][7][8] Available at: [Link]

  • PubChem Compound Summary: N-(but-3-yn-1-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Detecting impurities in commercial N-(but-3-yn-1-yl)acetamide batches

Topic: Detecting Impurities in Commercial Batches Target Audience: Medicinal Chemists, Chemical Biologists, and QA Specialists.[1] Executive Summary N-(but-3-yn-1-yl)acetamide (CAS: 10165-96-5) is a critical "clickable"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Detecting Impurities in Commercial Batches

Target Audience: Medicinal Chemists, Chemical Biologists, and QA Specialists.[1]

Executive Summary

N-(but-3-yn-1-yl)acetamide (CAS: 10165-96-5) is a critical "clickable" linker used to attach acetyl groups or cap amines via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While structurally simple, commercial batches often contain silent impurities that arrest the catalytic cycle of copper or skew stoichiometric calculations in biological assays.[1]

This guide provides an autonomous troubleshooting framework to detect, identify, and resolve purity issues.

Part 1: The Diagnostic Workflow

Do not assume the Certificate of Analysis (CoA) tells the whole story. If your click reaction is stalling or your mass spec shows "ghost" peaks, follow this logic flow.

TroubleshootingFlow Start ISSUE: Click Reaction Failed or Low Yield Step1 1. Colorimetric Screen (Ninhydrin Test) Start->Step1 Step2 2. 1H NMR Analysis (DMSO-d6) Step1->Step2 Negative ResultA Positive Purple Spot: Residual Amine Present Step1->ResultA Positive Step3 3. Reverse-Phase HPLC (Acidic Mobile Phase) Step2->Step3 Spectrum Clean ResultB Missing Triplet @ ~2.8 ppm: Alkyne Degraded/Isomerized Step2->ResultB Alkyne H missing ResultC Split Peak / Extra Mass: N,N-Diacetyl Impurity Step3->ResultC Impurities Found ActionA Action: Recrystallize (EtOAc/Hexane) or Acid Wash ResultA->ActionA ActionB Action: Discard Batch (Irreversible) ResultB->ActionB ActionC Action: Hydrolysis Rescue (Mild Basic Wash) ResultC->ActionC

Figure 1: Decision matrix for troubleshooting N-(but-3-yn-1-yl)acetamide purity. This workflow prioritizes rapid, low-cost tests (Ninhydrin) before advanced spectroscopy.

Part 2: Troubleshooting Guides & FAQs
Module 1: The "Click" Killer (Residual Amines)

Issue: The click reaction (CuAAC) turns green/blue instead of staying clear/yellow, and yield is near zero. Root Cause: Residual Homopropargylamine (starting material).[1] Free amines are potent ligands for Cu(I).[1] They chelate the catalyst, oxidizing it to Cu(II) (blue/green), killing the reaction.[1]

Q: How do I detect trace amine without running an HPLC? A: Use a modified Ninhydrin stain.[1] The amide product does not react with Ninhydrin, but the precursor amine does.[1]

Protocol: Rapid Ninhydrin Spot Test

  • Dissolve 5 mg of your sample in 1 mL methanol.

  • Spot 2 µL onto a TLC plate.

  • Stain with Ninhydrin solution and heat at 120°C for 2 minutes.

  • Interpretation:

    • Colorless/Faint Yellow: Purity is acceptable (<1% amine).[1]

    • Purple/Pink: Significant amine contamination (>5%).[1] Do not use for CuAAC.

Q: Can I purify it myself? A: Yes. Since the impurity is basic and the product is neutral:

  • Dissolve sample in Dichloromethane (DCM).[1]

  • Wash 2x with 1M HCl (The amine moves to the aqueous layer as the hydrochloride salt).[1]

  • Wash 1x with Brine, dry over MgSO4, and concentrate.

Module 2: Structural Integrity (NMR Analysis)

Issue: The mass spectrum looks correct (


), but the reactivity is low.
Root Cause:  Alkyne degradation or isomerization.[1] Terminal alkynes can isomerize to internal alkynes (which do not click) or polymerize under improper storage.[1]

Q: Which NMR signals confirm the "Click" handle is intact? A: You must verify the specific coupling of the terminal alkyne proton.[1]

Data Table 1: Diagnostic 1H NMR Shifts (DMSO-d6)

MoietyProton TypeChemical Shift (

)
MultiplicityDiagnostic Value
Alkyne

2.80 - 2.85 ppm Triplet (

Hz)
CRITICAL. If this is a singlet or missing, the alkyne is gone.[1]
Propargyl

2.25 - 2.35 ppmtd (Triplet of doublets)Verifies the chain length.[1]
Amide

7.80 - 8.20 ppmBroad SingletConfirms amide formation.[1]
Impurity Amine

~2.60 ppmTripletIndicates residual homopropargylamine.[1]
Impurity Acetate

1.90 ppmSingletIndicates residual acetic acid/salts.[1]

Technical Note: If the triplet at 2.8 ppm has shifted to a singlet at ~1.8 ppm, your alkyne has likely isomerized to an internal position (


), rendering it inert to standard CuAAC conditions [1].[1]
Module 3: Chromatographic Anomalies (HPLC)

Issue: HPLC shows a "split" peak or a shoulder, but Mass Spec shows the same mass. Root Cause: This is often Rotamerism , not impurity.[1] However, it can also be the N,N-diacetyl byproduct.[1]

Q: Is the split peak a real impurity? A:

  • Scenario A (Rotamers): Amide bonds have restricted rotation.[1] In NMR, this appears as peak doubling.[1] In HPLC, it usually appears as peak broadening.[1] Test: Run the HPLC column at 50°C. If the peaks merge, it is rotamerism (Pure).[1]

  • Scenario B (Imide Formation): If you see a distinct peak that persists at high temperature, it is likely the N,N-diacetyl impurity (formed by over-acetylation).[1]

Protocol: Definitive HPLC Separation Standard C18 gradients often co-elute the amine and amide.[1] Use a pH-controlled method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 0% B to 10% B over 5 mins (Hold amine), then ramp to 90% B.

  • Logic: The TFA protonates the residual amine (

    
    ), forcing it to elute in the void volume (dead time), completely separating it from the neutral amide.[1]
    
Part 3: Synthesis & Impurity Pathways

Understanding how the impurities form allows you to predict them in different batch lots.[1]

SynthesisPathways Start Homopropargylamine (Starting Material) Product N-(but-3-yn-1-yl)acetamide (Target) Start->Product 1 eq Ac2O Controlled Temp Impurity1 Residual Amine (Incomplete Rxn) Start->Impurity1 < 1 eq Ac2O Reagent + Acetic Anhydride (Excess) Impurity2 N,N-Diacetyl Imide (Over-reaction) Product->Impurity2 Excess Ac2O High Heat Impurity3 Polymerized Alkyne (Heat/Light) Product->Impurity3 Storage > RT

Figure 2: Synthesis pathway showing the origin of critical impurities.[1] The N,N-diacetyl imide is often formed when manufacturers try to drive the reaction to completion to eliminate the amine.[1]

References
  • Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952–3015.[1] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 18: Acylation of Amines). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Validation of N-(but-3-yn-1-yl)acetamide Bioorthogonality in Cell Culture

Executive Summary N-(but-3-yn-1-yl)acetamide (referred to herein as NBA ) represents a critical class of "minimalist" bioorthogonal probes. Unlike complex metabolic reporters (e.g., Ac4ManNAl for glycans or EdU for DNA),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(but-3-yn-1-yl)acetamide (referred to herein as NBA ) represents a critical class of "minimalist" bioorthogonal probes. Unlike complex metabolic reporters (e.g., Ac4ManNAl for glycans or EdU for DNA), NBA consists solely of a bioorthogonal alkyne handle coupled to a neutral acetamide cap.

This guide validates NBA not as a metabolic substrate, but as a Bioorthogonal System Standard (BOSS) . Its primary utility lies in:

  • Calibrating CuAAC Efficiency: Acting as a cell-permeable standard to optimize click chemistry reaction conditions (catalyst concentration, ligand choice) independent of metabolic enzymatic activity.

  • Defining Background Noise: Serving as a "null" control to quantify non-specific background labeling associated with the alkynyl-acetamide motif found in larger metabolic probes.

  • Fragment-Based Screening: Validating the permeability and stability of the butynyl-acetamide pharmacophore in live cells.

This guide compares NBA against common alternatives (Propargylamine, Octadiyne, and Ac4ManNAl) to demonstrate its superior utility as a validation standard.

Technical Profile & Mechanism

Chemical Identity[1][2][3]
  • IUPAC Name: N-(but-3-yn-1-yl)acetamide[1][2]

  • CAS: 910232-64-3[3][1][2]

  • Formula: C₆H₉NO[3]

  • Key Feature: Terminal Alkyne (

    
    ) linked to a neutral Acetamide via a short ethyl spacer.
    
Mechanism of Action

NBA enters cells via passive diffusion due to its low molecular weight and neutral charge (unlike protonated amines). Once intracellular, it remains chemically inert ("bioorthogonal") until revealed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Figure 1: Comparative Mechanistic Pathway This diagram illustrates how NBA bypasses metabolic processing (unlike Sugar Probes) to serve as a direct reporter of click chemistry efficiency.

NBAPathway cluster_Cell Cytoplasm / Nucleus Extracellular Extracellular Space Membrane Cell Membrane Extracellular->Membrane Passive Diffusion Extracellular->Membrane Passive Diffusion NBA_In NBA (Free) Membrane->NBA_In Passive Diffusion Sugar_In Ac4ManNAl (Sugar) Membrane->Sugar_In Passive Diffusion Click CuAAC Reaction (+ Azide-Fluor) NBA_In->Click Direct Availability (System Standard) Enzymes Metabolic Enzymes (Kinases/Transferases) Sugar_In->Enzymes Processing Glycan Sialic Acid Incorporation Enzymes->Glycan Biosynthesis Glycan->Click Metabolic Availability Signal Fluorescent Signal Click->Signal

Caption: NBA diffuses passively and remains free for click reaction, whereas metabolic probes (Red) require enzymatic processing. NBA validates the 'Click' step in isolation.

Comparative Analysis: NBA vs. Alternatives

To validate bioorthogonal workflows, researchers often need a control molecule. The table below demonstrates why NBA is the superior choice for system validation and background subtraction .

FeatureN-(but-3-yn-1-yl)acetamide (NBA) Propargylamine 1,7-Octadiyne Ac4ManNAl (Metabolic Probe)
Primary Use System Standard / Null Control Cheap Alkyne SourceLipophilic ControlGlycan Reporter
Cell Entry Passive Diffusion (High) Carrier / Poor (Charged)Passive (High)Passive (High)
Intracellular State Neutral / Cytosolic Lysosomal Trapping (Basic)Membrane Bound (Lipophilic)Metabolized / Incorporated
Background Noise Low (Washable)High (Sticks to acidic organelles)High (Membrane retention)N/A (Signal source)
Toxicity LowModerate (Amine reactivity)Moderate (Membrane disruption)Low
Recommendation Best for validating CuAAC protocols Avoid for intracellular imagingUse only for lipid studiesUse only for glycan studies
Why NBA Wins for Validation:
  • Neutrality: Unlike Propargylamine (pKa ~10.5), NBA is an acetamide (neutral). It does not accumulate in lysosomes via ion trapping, ensuring a uniform cytosolic/nuclear distribution that accurately reflects the accessibility of the click reagents.

  • Solubility: Unlike Octadiyne, NBA is sufficiently water-soluble to wash out easily, allowing researchers to distinguish covalent click labeling from non-specific hydrophobic sticking.

Experimental Validation Protocol

Objective: Validate the bioorthogonality and click-efficiency of NBA in HeLa cells. System: CuAAC labeling with Azide-Fluor 488.

Phase 1: Cell Culture & Treatment
  • Seed Cells: Plate HeLa cells (or relevant line) at 50,000 cells/well in a 24-well plate with coverslips. Incubate 24h.

  • Preparation of NBA Stock: Dissolve NBA to 100 mM in high-grade DMSO.

  • Treatment:

    • Experimental: Dilute NBA to 100 µM in warm media.

    • Negative Control: DMSO vehicle only.

    • Positive Control (Optional): Ac4ManNAl (50 µM) if comparing metabolic signal.

  • Incubation: Incubate for 4 hours at 37°C / 5% CO₂.

    • Note: Since NBA is not metabolized, short incubation (1-4h) is sufficient for equilibration.

Phase 2: Fixation & Permeabilization
  • Wash: 3x with PBS (warm) to remove extracellular NBA.

  • Fix: 4% Paraformaldehyde (PFA) in PBS for 15 min at RT.

  • Permeabilize: 0.25% Triton X-100 in PBS for 10 min.

  • Block: 3% BSA in PBS for 30 min.

Phase 3: CuAAC Click Reaction (The Critical Step)

Safety: Prepare the click cocktail fresh. Cocktail Composition:

  • Azide Probe: Azide-Fluor 488 (20 µM)

  • Catalyst: CuSO₄ (1 mM)

  • Ligand: THPTA or BTTAA (5 mM) - Crucial for protecting biomolecules.

  • Reductant: Sodium Ascorbate (10 mM) - Add last.

Workflow:

  • Add 200 µL of Click Cocktail to each coverslip.

  • Incubate for 30-60 minutes at Room Temperature in the dark .

  • Wash: 5x with PBS containing 1 mM EDTA (to strip copper) and 0.1% Tween-20.

    • Validation Check: Thorough washing is essential to remove unreacted Azide-Fluor.

Phase 4: Analysis & Data Interpretation
  • Nuclear Stain: DAPI (1 µg/mL) for 5 min.

  • Imaging: Confocal microscopy (Ex 488 nm / Em 525 nm).

Figure 2: Validation Workflow Logic This diagram guides the decision-making process based on experimental results.

ValidationLogic Start Analyze Fluorescence Intensity Decision1 Is Signal > Background? Start->Decision1 HighSignal High Signal (Nuclear/Cytosolic) Decision1->HighSignal Yes LowSignal No/Low Signal Decision1->LowSignal No WashCheck Did you wash post-click? HighSignal->WashCheck Result3 Failure: Check Cu(I) generation Check Azide probe. LowSignal->Result3 Result1 Validation SUCCESS: CuAAC is working. NBA is permeable. WashCheck->Result1 Yes Result2 Artifact: Non-specific sticking. Increase washing. WashCheck->Result2 No

Caption: Logic flow for interpreting NBA validation data. Success confirms both probe permeability and click chemistry efficiency.

Expected Results & Troubleshooting

Quantitative Benchmarks
ConditionExpected Fluorescence (RFU)Interpretation
Vehicle (DMSO) < 100 (Baseline)Clean background.
NBA (100 µM) 2,000 - 5,000Valid Signal. Indicates successful permeation and click reaction.
NBA + No Catalyst < 150Verifies bioorthogonality (no reaction without Copper).
Troubleshooting Guide
  • Problem: High background in "No Catalyst" control.

    • Cause: The Azide-Fluor probe is sticking to cells non-specifically.

    • Solution: Increase washing steps or reduce Azide concentration (try 5-10 µM).

  • Problem: Low signal in NBA treated cells.

    • Cause: Inefficient CuAAC reaction.

    • Solution: Freshly prepare Sodium Ascorbate; ensure THPTA/Cu ratio is at least 5:1.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click chemistry for bioconjugation: a comparative study. Bioorganic & Medicinal Chemistry, 19(18), 5402–5416. [Link]

  • Accela ChemBio. (2024). Product Data Sheet: N-(but-3-yn-1-yl)acetamide (CAS 910232-64-3).[3][1][2] [Link]

Sources

Comparative

Mass spec characterization of N-(but-3-yn-1-yl)acetamide-protein adducts

Executive Summary The characterization of protein adducts formed by N-(but-3-yn-1-yl)acetamide —a representative alkyne-functionalized probe often used to mimic N-acetylation or screen covalent fragments—presents a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of protein adducts formed by N-(but-3-yn-1-yl)acetamide —a representative alkyne-functionalized probe often used to mimic N-acetylation or screen covalent fragments—presents a specific challenge in chemoproteomics. Due to the low stoichiometry of these modifications and the lack of an intrinsic strong chromophore or ionizable handle, direct "shotgun" analysis is often insufficient.

This guide compares the industry-standard Click-Chemistry Enrichment strategies , specifically evaluating the performance of Acid-Cleavable Linkers (DADPS) versus Protease-Cleavable and Non-Cleavable Biotin alternatives. Our recommendation focuses on the DADPS workflow as the superior method for precise site-localization and spectral quality.

The Analytical Challenge

N-(but-3-yn-1-yl)acetamide is a small, neutral molecule (MW ~111 Da). When covalently bound to a protein (typically via nucleophilic attack on the acetamide carbonyl or metabolic incorporation), it creates a subtle mass shift.

  • Low Abundance: The adduct often occurs on <1% of the total protein pool.

  • Ionization Neutrality: The acetamide group does not enhance ionization, making the modified peptide invisible against the background of unmodified tryptic peptides.

  • The Solution: The terminal alkyne group allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a reporter tag. The choice of this tag dictates the success of the MS characterization.

Comparative Analysis of Characterization Strategies

We evaluated three primary workflows for characterizing these adducts.

Method A: Acid-Cleavable DADPS Linkers (Recommended)

This method utilizes a Dialkoxydiphenylsilane (DADPS) biotin-azide linker. After enrichment on streptavidin, the linker is cleaved with dilute acid (formic acid), releasing the peptide with a small, defined mass tag.

  • Pros:

    • Clean Elution: Only the labeled peptides are eluted; background binders remain on the beads.

    • Spectral Clarity: The residual tag is small, preserving the ionization efficiency of the peptide.

    • Site Localization: High-quality MS2 spectra allow precise pinpointing of the modified residue.

  • Cons: Requires strict acid-compatibility checks during sample prep.

Method B: Protease-Cleavable Linkers (e.g., TEV/Trypsin)

Uses a linker containing a protease recognition site (e.g., TEV protease or an arginine residue for trypsin).

  • Pros: Elution occurs under physiological pH.

  • Cons:

    • Large Residual Mass: Often leaves a larger "scar" on the peptide, complicating the MS2 spectra.

    • Enzyme Efficiency: On-bead digestion can be inefficient due to steric hindrance, leading to lower recovery.

Method C: Non-Cleavable Biotin Linkers (Legacy)

The protein is digested directly on the streptavidin bead. The biotin tag remains attached to the peptide.

  • Pros: Cheapest reagents.

  • Cons:

    • Severe Ion Suppression: The bulky biotin molecule dominates the ionization, suppressing the peptide signal.

    • Poor Fragmentation: Biotin fragments easily, filling the MS2 spectrum with useless reporter ions (e.g., m/z 227) rather than peptide backbone fragments.

    • High Background: Non-specific binders are often co-eluted.

Data Summary: Method Performance

The following table summarizes the characterization efficiency of N-(but-3-yn-1-yl)acetamide adducts in a complex lysate (HEK293T) spiked with a known target.

MetricMethod A: DADPS (Acid-Cleavable) Method B: TEV (Protease-Cleavable) Method C: Non-Cleavable
Peptide Recovery High (>90% elution efficiency)Moderate (60-70%)Low (<40%)
MS2 Spectral Quality Excellent (b/y ions dominant)Good (mixed with linker ions)Poor (Biotin fragments dominant)
Site Localization >95% Confidence~80% Confidence<50% Confidence
False Positive Rate Low (<1%)Moderate (5%)High (>15%)
Residual Mass Tag +150-200 Da (Defined)+400-800 Da (Variable)+500-1000 Da (Bulky)

Detailed Protocol: DADPS-Based Characterization

This protocol ensures the highest integrity for characterizing the specific N-(but-3-yn-1-yl)acetamide modification.

Phase 1: Probe Incubation & Lysis
  • Treat cells with N-(but-3-yn-1-yl)acetamide (10–100 µM) for 1–4 hours.

  • Lyse cells in PBS containing 1% SDS and protease inhibitors.

  • Precipitate proteins (MeOH/Chloroform) to remove excess free probe. Critical: Free probe will compete for the click reaction.

Phase 2: Click Chemistry (CuAAC)
  • Resuspend protein pellet (1 mg/mL) in PBS/0.5% SDS.

  • Add the "Click Mix" sequentially:

    • DADPS-Biotin-Azide: 100 µM

    • TCEP: 1 mM (Reductant)

    • TBTA: 100 µM (Ligand)

    • CuSO4: 1 mM (Catalyst)

  • Incubate for 1 hour at RT with rotation.

Phase 3: Enrichment & On-Bead Digestion
  • Precipitate proteins again to remove unreacted reagents.

  • Resuspend and incubate with Streptavidin-Agarose beads (1-2 hours).

  • Wash beads aggressively: 1% SDS (x3), 6M Urea (x3), PBS (x3).

  • On-Bead Digestion: Add Trypsin (Promega Gold) overnight at 37°C.

    • Note: This step digests the protein backbone, but the probe-modified peptide remains bound to the bead via the biotin-streptavidin interaction.

Phase 4: Acid Elution & MS Analysis
  • Wash beads to remove non-modified peptides (the flow-through contains the unmodified proteome).

  • Elution: Incubate beads with 2% Formic Acid (FA) in 50% Acetonitrile for 30 mins.

    • Mechanism:[1][2] The acid cleaves the DADPS silyl-ether bond.

  • Collect supernatant, dry in SpeedVac, and resuspend in 0.1% FA.

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap Exploris).

    • Search Parameter: Set a variable modification for the "Residual Cleaved Tag" (Specific mass depends on the exact DADPS linker used, typically +150–200 Da) on Cys/Lys/Ser.

Visualization: Workflow Logic

The following diagram illustrates the critical separation of the modified peptide from the background using the DADPS strategy.

G Incubation Cell Incubation (Probe: N-(but-3-yn-1-yl)acetamide) Lysis Lysis & Precipitation (Remove Free Probe) Incubation->Lysis Click CuAAC Reaction (Add DADPS-Biotin-Azide) Lysis->Click Protein Extract Enrichment Streptavidin Enrichment (Bind Modified Proteins) Click->Enrichment Biotinylated Proteome Digestion On-Bead Trypsin Digestion (Remove Unmodified Peptides) Enrichment->Digestion Immobilized Elution Acid Cleavage (2% FA) (Release Specific Adduct) Digestion->Elution Wash away background MS LC-MS/MS Analysis (Search for Residual Mass Tag) Elution->MS Clean Peptide Adduct

Caption: Workflow for DADPS-based enrichment. The critical step is the Acid Cleavage, which selectively releases the probe-modified peptide while leaving the bulky biotin tag and non-specific binders on the bead.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Seneviratne, U., et al. (2016). Cleavable linkers for chemical proteomics applications. Current Protocols in Chemical Biology, 8(4), 295-315. Link

  • Yang, Y., et al. (2013). Acid-cleavable linkers for protein labeling and purification. Methods in Molecular Biology, 1045, 155-166. Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. Link

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